Product packaging for 4,6-Dibutyl-2H-pyran-2-one(Cat. No.:CAS No. 65095-32-1)

4,6-Dibutyl-2H-pyran-2-one

Cat. No.: B15444374
CAS No.: 65095-32-1
M. Wt: 208.30 g/mol
InChI Key: UFCCOXJXBAYDAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,6-Dibutyl-2H-pyran-2-one is a disubstituted γ-pyrone derivative of interest in organic chemistry and medicinal research. The γ-pyrone scaffold is a privileged structure in heterocyclic chemistry, known for its presence in various natural products and its utility as a versatile synthetic building block . This compound can be synthesized via the decarboxylative auto-condensation of the corresponding β-ketoacid, such as 3-oxononanoic acid, using trifluoromethanesulfonic anhydride (Tf₂O) as a activating agent . This method, while effective for alkyl-substituted variants, can present challenges with substrates containing multiple enolizable positions, potentially leading to moderate isolated yields . Researchers value this compound as a precursor for further chemical transformations, including participation in cycloaddition reactions or serving as an intermediate in the synthesis of more complex heterocyclic systems . Its mechanism of action in biological assays is not fully characterized, but the pyran-2-one core is associated with a range of pharmacological activities, making it a valuable scaffold for generating compounds in drug discovery screening libraries . This product is strictly For Research Use Only. It is not intended for human, veterinary, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O2 B15444374 4,6-Dibutyl-2H-pyran-2-one CAS No. 65095-32-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65095-32-1

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

4,6-dibutylpyran-2-one

InChI

InChI=1S/C13H20O2/c1-3-5-7-11-9-12(8-6-4-2)15-13(14)10-11/h9-10H,3-8H2,1-2H3

InChI Key

UFCCOXJXBAYDAB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC(=C1)CCCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,6-Dibutyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 4,6-Dibutyl-2H-pyran-2-one, a potentially valuable heterocyclic compound. Due to the limited availability of direct synthetic procedures for this specific molecule in the current literature, this guide outlines a robust and adaptable methodology based on established principles of pyran-2-one synthesis. The information presented herein is intended to serve as a foundational resource for researchers in organic synthesis and drug discovery.

Introduction

The 2H-pyran-2-one scaffold is a prominent structural motif found in a variety of natural products and biologically active compounds. Derivatives of this heterocycle have demonstrated a wide range of pharmacological activities, making them attractive targets for synthetic chemists. This guide focuses on the synthesis of this compound, a dialkyl-substituted pyranone, for which a specific synthetic protocol is not yet established. The proposed synthesis is based on the acid-catalyzed self-condensation of a suitable β-keto ester, a well-documented method for the preparation of 4,6-disubstituted-2H-pyran-2-ones.

Proposed Synthetic Pathway

The most plausible and efficient route for the synthesis of this compound is the acid-catalyzed self-condensation of ethyl 3-oxoheptanoate. This reaction proceeds through a series of steps involving intermolecular condensation, cyclization, and dehydration to yield the target α-pyrone.

Synthesis_Pathway Proposed Synthesis of this compound cluster_reactants Starting Material cluster_reaction Reaction cluster_product Product Ethyl_3_oxoheptanoate Ethyl 3-oxoheptanoate (2 molecules) Condensation Acid-Catalyzed Self-Condensation Ethyl_3_oxoheptanoate->Condensation H+ (catalyst) Heat Product This compound Condensation->Product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following is a detailed, generalized experimental protocol for the synthesis of this compound via the acid-catalyzed self-condensation of ethyl 3-oxoheptanoate.

3.1. Materials and Equipment

  • Ethyl 3-oxoheptanoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation

3.2. Synthetic Procedure

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place ethyl 3-oxoheptanoate.

  • Acid Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the stirred ester. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to a temperature of 100-120 °C and maintain it under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

    • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid. Be cautious of gas evolution (CO₂).

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator.

    • Purify the resulting crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.

Experimental_Workflow Experimental Workflow Start Start Reaction_Setup Combine Ethyl 3-oxoheptanoate and H₂SO₄ in a flask Start->Reaction_Setup Heating Heat under reflux (100-120 °C, 4-6 h) Reaction_Setup->Heating Cooling Cool to room temperature Heating->Cooling Extraction Dilute with Et₂O and wash with NaHCO₃, H₂O, and brine Cooling->Extraction Drying Dry organic layer over MgSO₄ Extraction->Drying Filtration Filter to remove drying agent Drying->Filtration Evaporation Remove solvent via rotary evaporation Filtration->Evaporation Purification Purify by vacuum distillation Evaporation->Purification Product Obtain pure this compound Purification->Product

Caption: General experimental workflow for the synthesis.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis.

Table 1: Reactant and Product Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
Ethyl 3-oxoheptanoateC₉H₁₆O₃172.22Starting Material
Sulfuric AcidH₂SO₄98.08Catalyst
This compoundC₁₃H₂₀O₂208.30Product

Table 2: Typical Reaction Conditions and Expected Yield

ParameterValue
CatalystConcentrated H₂SO₄
Temperature100-120 °C
Reaction Time4-6 hours
Expected Yield60-80% (estimated)

Characterization Data

The following are the expected spectroscopic data for the characterization of this compound, based on the analysis of similar 4,6-dialkyl-2H-pyran-2-ones.

Table 3: Predicted Spectroscopic Data

TechniqueExpected Peaks
¹H NMR δ (ppm): ~5.8-6.0 (s, 1H, H-3), ~2.2-2.4 (t, 2H, CH₂ at C-4), ~2.0-2.2 (t, 2H, CH₂ at C-6), ~1.4-1.7 (m, 4H, 2xCH₂), ~1.2-1.4 (m, 4H, 2xCH₂), ~0.9 (t, 6H, 2xCH₃)
¹³C NMR δ (ppm): ~164 (C=O), ~162 (C-6), ~150 (C-4), ~110 (C-5), ~100 (C-3), ~35-40 (CH₂ at C-4 and C-6), ~25-30 (CH₂), ~22 (CH₂), ~14 (CH₃)
IR (Infrared) ν (cm⁻¹): ~1720-1740 (C=O, lactone), ~1640 & ~1560 (C=C stretching)
Mass Spec (MS) m/z: 208 [M]⁺, fragments corresponding to the loss of alkyl chains.

Safety Considerations

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction should be performed in a well-ventilated area.

  • Diethyl ether is highly flammable; ensure there are no ignition sources nearby.

  • Standard laboratory safety procedures should be followed throughout the experiment.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. By adapting the well-established acid-catalyzed self-condensation of β-keto esters, researchers can access this target molecule for further investigation in various fields, including medicinal chemistry and materials science. The provided experimental protocol, along with the expected characterization data, will serve as a valuable resource for the successful synthesis and identification of this novel compound.

A Technical Guide to the Biological Activities of 4,6-Dibutyl-2H-pyran-2-one and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4,6-disubstituted-2H-pyran-2-one represent a class of heterocyclic compounds with a diverse range of biological activities. This technical guide provides an in-depth overview of the antimicrobial, antifungal, and anticancer properties of 4,6-Dibutyl-2H-pyran-2-one and its analogues. The document summarizes key quantitative data on their bioactivity, details the experimental protocols used for their evaluation, and visualizes the potential signaling pathways through which these compounds may exert their effects. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

The 2H-pyran-2-one scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds exhibiting a wide array of pharmacological effects. The substituents at the C4 and C6 positions of the pyran ring play a crucial role in determining the biological activity of these molecules. This guide focuses specifically on 4,6-dialkyl substituted 2H-pyran-2-ones, with a particular emphasis on this compound, exploring their potential as antimicrobial, antifungal, and anticancer agents.

Biological Activities of this compound Derivatives

Antifungal Activity

A number of 4-methyl-6-alkyl-α-pyrones have been synthesized and evaluated for their in vitro activity against a panel of pathogenic fungi. Compounds with alkyl chains of varying lengths at the C6 position, such as 4-methyl-6-butyl-α-pyrone, have demonstrated notable efficacy. These derivatives have been shown to inhibit the mycelial growth of various fungi by approximately 50% (ED50) at concentrations ranging from 15-50 µg/mL[1].

Table 1: Antifungal Activity of 4-Methyl-6-alkyl-α-pyrone Derivatives [1]

CompoundTest FungiED50 (µg/mL)
4-methyl-6-butyl-α-pyroneSclerotium rolfsii15-50
Rhizoctonia bataticola15-50
Pythium aphanidermatum15-50
Macrophomina phaseolina15-50
Pythium debaryanum15-50
Rhizoctonia solani15-50
4-methyl-6-pentyl-α-pyroneSclerotium rolfsii15-50
Rhizoctonia bataticola15-50
Pythium aphanidermatum15-50
Macrophomina phaseolina15-50
Pythium debaryanum15-50
Rhizoctonia solani15-50
4-methyl-6-hexyl-α-pyroneSclerotium rolfsii15-50
Rhizoctonia bataticola15-50
Pythium aphanidermatum15-50
Macrophomina phaseolina15-50
Pythium debaryanum15-50
Rhizoctonia solani15-50
4-methyl-6-heptyl-α-pyroneSclerotium rolfsii15-50
Rhizoctonia bataticola15-50
Pythium aphanidermatum15-50
Macrophomina phaseolina15-50
Pythium debaryanum15-50
Rhizoctonia solani15-50
Antimicrobial Activity

Derivatives of 4,6-disubstituted pyrans have shown varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, related compounds have been synthesized from chalcone derivatives and tested against bacteria such as Bacillus subtilis and Pseudomonas aeruginosa.

Anticancer Activity

The antiproliferative properties of pyran derivatives have been investigated against various human tumor cell lines. Functionalized alkyl chlorodihydropyran derivatives have been synthesized and evaluated for their in vitro antiproliferative activities against ovarian cancer (A2780), non-small cell lung cancer (SW1573), and colon cancer (WiDr) cell lines[2]. These studies suggest that the pyran scaffold holds promise for the development of novel cytotoxic agents[2].

Experimental Protocols

Antifungal Mycelial Growth Inhibition Assay

The in vitro antifungal activity of 4-methyl-6-alkyl-α-pyrones was determined by assessing the inhibition of mycelial growth of various pathogenic fungi[1].

  • Fungal Cultures: The test fungi, including Sclerotium rolfsii, Rhizoctonia bataticola, Pythium aphanidermatum, Macrophomina phaseolina, Pythium debaryanum, and Rhizoctonia solani, were maintained on potato dextrose agar (PDA) slants.

  • Preparation of Test Compounds: The synthesized pyrone derivatives were dissolved in an appropriate solvent (e.g., acetone or dimethyl sulfoxide) to prepare stock solutions.

  • Assay Procedure:

    • A specified volume of the stock solution of each test compound was added to molten PDA to achieve the desired final concentrations (e.g., 15-50 µg/mL).

    • The PDA mixed with the test compound was poured into sterile Petri plates.

    • A mycelial disc (e.g., 5 mm diameter) from a 7-day-old culture of the test fungus was placed at the center of each agar plate.

    • Control plates were prepared with the solvent alone.

    • The plates were incubated at a suitable temperature (e.g., 28 ± 2 °C) for a specified period or until the mycelial growth in the control plates reached the periphery.

    • The diameter of the fungal colony was measured in two perpendicular directions.

    • The percentage of mycelial growth inhibition was calculated using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.

    • The ED50 value, the concentration of the compound that causes 50% inhibition of mycelial growth, was determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The precise mechanisms of action for this compound derivatives are still under investigation. However, based on studies of similar pyrone compounds, potential signaling pathways that may be targeted include the Quorum Sensing (QS) pathway in bacteria and the Target of Rapamycin (TOR) pathway in fungi.

Quorum Sensing Inhibition in Bacteria

Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. In pathogens like Pseudomonas aeruginosa, QS controls the expression of virulence factors and biofilm formation. Some pyrone derivatives have been designed as QS inhibitors that can interfere with this signaling pathway, thereby reducing pathogenicity.

PQS_Signaling_Pathway Pyranone 4,6-Dibutyl-2H- pyran-2-one Derivative LasR LasR Pyranone->LasR Potential Inhibition PqsR PqsR (MvfR) LasR->PqsR Activates PqsABCD pqsABCD Operon PqsR->PqsABCD Activates Virulence Virulence Factors (Pyocyanin, Elastase, Biofilm) PqsR->Virulence Upregulates HHQ HHQ Biosynthesis PqsABCD->HHQ PqsH PqsH HHQ->PqsH PQS PQS PqsH->PQS PQS->PqsR Positive Feedback

Caption: Potential inhibition of the PQS signaling pathway in P. aeruginosa by a this compound derivative.

TOR Pathway Inhibition in Fungi

The Target of Rapamycin (TOR) signaling pathway is a highly conserved pathway in eukaryotes that regulates cell growth, proliferation, and metabolism in response to nutrient availability. In fungi, the TOR pathway is crucial for development and virulence. Inhibition of this pathway can lead to a reduction in fungal growth and pathogenicity.

TOR_Signaling_Pathway Nutrients Nutrients TORC1 TORC1 Complex Nutrients->TORC1 Activates Pyranone 4,6-Dibutyl-2H- pyran-2-one Derivative Pyranone->TORC1 Potential Inhibition ProteinSynthesis Protein Synthesis TORC1->ProteinSynthesis Promotes RibosomeBiogenesis Ribosome Biogenesis TORC1->RibosomeBiogenesis Promotes Autophagy Autophagy TORC1->Autophagy Inhibits FungalGrowth Fungal Growth & Proliferation ProteinSynthesis->FungalGrowth RibosomeBiogenesis->FungalGrowth Autophagy->FungalGrowth Inhibits

Caption: Potential inhibition of the fungal TOR signaling pathway by a this compound derivative.

Conclusion

This compound and its derivatives have emerged as a promising class of compounds with significant antifungal, antimicrobial, and anticancer potential. The structure-activity relationship studies, particularly focusing on the alkyl substitutions at the C4 and C6 positions, are crucial for optimizing their biological activities. Further research is warranted to fully elucidate their mechanisms of action and to explore their therapeutic potential in preclinical and clinical settings. The detailed experimental protocols and understanding of the potential signaling pathways provided in this guide aim to facilitate future investigations in this exciting area of drug discovery.

References

An In-depth Technical Guide to the Mechanism of Action of Substituted 2H-Pyran-2-Ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted 2H-pyran-2-ones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the mechanisms of action of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to support further research and development of 2H-pyran-2-one derivatives as potential therapeutic agents.

Anticancer Activity of Substituted 2H-Pyran-2-Ones

Substituted 2H-pyran-2-ones have demonstrated promising anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.

Inhibition of EGFR Signaling Pathway

Certain benzopyran derivatives have been shown to exert their anticancer effects by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overexpression of EGFR is a common feature in several cancers, leading to increased cell proliferation and survival. The inhibition of this pathway and its downstream effectors, such as the PI3K/Akt and MEK/Erk pathways, represents a key strategy in cancer therapy.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K activates MEK MEK EGFR->MEK activates Akt Akt PI3K->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation Erk Erk MEK->Erk activates Erk->Proliferation Pyranone Substituted 2H-Pyran-2-one Pyranone->EGFR inhibits EGF EGF EGF->EGFR RalA_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Ras Ras RalGDS RalGDS Ras->RalGDS activates RalA_GDP RalA-GDP (inactive) RalGDS->RalA_GDP activates RalA_GTP RalA-GTP (active) RalA_GDP->RalA_GTP Proliferation Cell Proliferation RalA_GTP->Proliferation Autophagy Autophagy RalA_GTP->Autophagy Pyranopyrazole Pyrano[2,3-c]pyrazole Derivative Pyranopyrazole->RalA_GDP inhibits activation DNA_Gyrase_Inhibition_Workflow cluster_assay DNA Gyrase Inhibition Assay cluster_reaction Reaction Mixture DNA_Gyrase DNA Gyrase Incubation Incubate at 37°C DNA_Gyrase->Incubation Relaxed_DNA Relaxed Plasmid DNA Relaxed_DNA->Incubation ATP ATP ATP->Incubation Pyranone 2H-Pyran-2-one Derivative Pyranone->Incubation Termination Stop Reaction Incubation->Termination Electrophoresis Agarose Gel Electrophoresis Termination->Electrophoresis Analysis Analyze DNA Supercoiling Electrophoresis->Analysis COX2_Inhibition_Assay_Workflow cluster_assay COX-2 Inhibition Assay cluster_reaction Reaction Mixture COX2_Enzyme COX-2 Enzyme Incubation Incubate COX2_Enzyme->Incubation Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Incubation Pyranone 2H-Pyran-2-one Derivative Pyranone->Incubation Detection Detect Prostaglandin Production Incubation->Detection Analysis Calculate % Inhibition Detection->Analysis

A Technical Guide to the Isolation of 4,6-Dialkyl-2H-Pyran-2-Ones from Fungal Sources: A Case Study of 6-Pentyl-2H-Pyran-2-One

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of 4,6-dialkyl-2H-pyran-2-ones, a class of bioactive natural products, using the well-documented isolation of 6-pentyl-2H-pyran-2-one (also known as 6-PP) from the fungus Trichoderma viride as a representative example. Due to the limited specific literature on the natural product isolation of 4,6-dibutyl-2H-pyran-2-one, this guide is designed to serve as a foundational protocol for researchers interested in isolating this and other structurally related compounds.

Introduction to 4,6-Dialkyl-2H-Pyran-2-Ones

The 2H-pyran-2-one scaffold is a common motif in a variety of natural products exhibiting a wide range of biological activities, including antifungal, antibiotic, and anti-inflammatory properties. The substitution pattern on the pyranone ring, particularly with alkyl groups at the 4 and 6 positions, significantly influences their bioactivity. 6-Pentyl-2H-pyran-2-one, a volatile secondary metabolite first characterized from Trichoderma viride in 1972, is known for its characteristic coconut-like aroma and its potent antifungal properties.[1][2][3] This has led to its investigation as a potential biopesticide for the control of plant pathogens.[3][4]

Isolation of 6-Pentyl-2H-Pyran-2-One from Trichoderma viride

The following sections detail the experimental protocols for the isolation of 6-pentyl-2H-pyran-2-one from Trichoderma viride cultures. These methodologies can be adapted for the isolation of other 4,6-dialkyl-2H-pyran-2-ones from various fungal sources.

Fungal Culture and Fermentation

Successful isolation of the target compound begins with the robust growth of the producing microorganism and the optimal production of the secondary metabolite.

Experimental Protocol:

  • Strain and Inoculum Preparation: A pure culture of Trichoderma viride is maintained on a suitable solid medium such as Potato Dextrose Agar (PDA). Spore suspensions are prepared by washing the surface of a mature culture with sterile saline solution (0.9% NaCl). The spore concentration is then quantified using a hemocytometer.

  • Fermentation: The fungus is cultured in a liquid medium, such as Potato Dextrose Broth (PDB), or on a solid-state fermentation (SSF) substrate like sugarcane bagasse. For liquid culture, the medium is inoculated with the spore suspension and incubated for several days with shaking to ensure aeration. For SSF, a solid substrate is moistened with a nutrient solution and inoculated with the spore suspension.

  • Incubation: The cultures are typically incubated at a temperature of 25-30°C in the dark for a period ranging from 5 to 14 days, depending on the specific strain and culture conditions. The production of 6-pentyl-2H-pyran-2-one often reaches its maximum during the stationary phase of fungal growth.

Extraction of the Crude Metabolite Mixture

Following the fermentation period, the secondary metabolites are extracted from the culture.

Experimental Protocol:

  • Separation of Biomass: For liquid cultures, the fungal mycelium is separated from the culture broth by filtration through a cheesecloth or a suitable filter paper (e.g., Whatman No. 1). For solid-state fermentations, the entire culture mass is subjected to extraction.

  • Solvent Extraction: The culture filtrate or the solid culture is extracted with an appropriate organic solvent. Common solvents for the extraction of moderately polar compounds like 6-pentyl-2H-pyran-2-one include ethyl acetate and chloroform.[5] The extraction is typically performed multiple times to ensure a high recovery of the target compound.

  • Concentration: The combined organic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, containing a mixture of various metabolites, is then subjected to chromatographic techniques to isolate the pure 6-pentyl-2H-pyran-2-one.

Experimental Protocol:

  • Column Chromatography: The crude extract is first fractionated using column chromatography over a stationary phase such as silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Further Purification: Fractions enriched with 6-pentyl-2H-pyran-2-one may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to obtain the compound in high purity.

Structure Elucidation and Characterization

The identity and purity of the isolated compound are confirmed using various spectroscopic techniques.

Quantitative Data and Spectroscopic Characterization of 6-Pentyl-2H-Pyran-2-One:

ParameterValue/Description
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
Appearance Colorless to pale yellow oil
Odor Coconut-like
¹H NMR (CDCl₃) δ 0.91 (t, 3H), 1.34 (m, 4H), 1.60 (m, 2H), 2.35 (t, 2H), 6.12 (d, 1H), 6.95 (d, 1H)
¹³C NMR (CDCl₃) δ 13.9, 22.4, 25.1, 31.3, 34.8, 100.8, 140.1, 152.9, 163.7
Mass Spectrometry (EI-MS) m/z 166 (M⁺), 110, 97, 83, 69, 55
Infrared (IR) νₘₐₓ ~1720 cm⁻¹ (lactone C=O), ~1640 cm⁻¹ (C=C)

Experimental Workflow and Signaling Pathways

The overall workflow for the isolation of 6-pentyl-2H-pyran-2-one is depicted in the following diagram.

Isolation_Workflow cluster_culture Fungal Culture & Fermentation cluster_extraction Extraction cluster_purification Purification & Analysis Culture Trichoderma viride Culture Fermentation Liquid or Solid-State Fermentation (5-14 days) Culture->Fermentation Inoculation Filtration Filtration / Separation Fermentation->Filtration Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Filtration->Solvent_Extraction Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Column_Chromatography Column Chromatography (Silica Gel) Concentration->Column_Chromatography Crude Extract HPLC Preparative HPLC Column_Chromatography->HPLC Enriched Fractions Analysis Spectroscopic Analysis (NMR, MS, IR) HPLC->Analysis Pure 6-Pentyl-2H-Pyran-2-One

Caption: Experimental workflow for the isolation of 6-pentyl-2H-pyran-2-one.

Conclusion

This technical guide provides a detailed, representative protocol for the isolation of 4,6-dialkyl-2H-pyran-2-ones from fungal sources, using the isolation of 6-pentyl-2H-pyran-2-one from Trichoderma viride as a model. The methodologies outlined, from fungal fermentation to chromatographic purification and spectroscopic characterization, offer a solid foundation for researchers and drug development professionals to explore this important class of natural products. The provided data and workflow can be adapted to target the isolation of this compound and other novel analogs for further biological and pharmacological investigation.

References

Spectroscopic Characterization of 4,6-Dibutyl-2H-pyran-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 4,6-Dibutyl-2H-pyran-2-one. Due to the limited availability of experimental data for this specific compound, this guide presents predicted spectroscopic data based on the analysis of structurally analogous compounds. The methodologies and expected spectral characteristics outlined herein serve as a robust resource for the synthesis, identification, and further investigation of this and related pyran-2-one derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic characterization of this compound. These predictions are derived from the known spectral properties of similar 4,6-dialkyl-2H-pyran-2-ones and general principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.9 - 6.1d1HH-3
~5.2 - 5.4t1HH-5
~2.4 - 2.6t2Hα-CH₂ (C4-butyl)
~2.1 - 2.3t2Hα-CH₂ (C6-butyl)
~1.5 - 1.7m4Hβ-CH₂ (both butyl)
~1.3 - 1.5m4Hγ-CH₂ (both butyl)
~0.9t6HCH₃ (both butyl)
Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

Chemical Shift (δ, ppm)Assignment
~163 - 165C-2 (C=O)
~160 - 162C-6
~158 - 160C-4
~100 - 102C-3
~98 - 100C-5
~34 - 36α-CH₂ (C4-butyl)
~30 - 32α-CH₂ (C6-butyl)
~28 - 30β-CH₂ (both butyl)
~22 - 24γ-CH₂ (both butyl)
~13 - 15CH₃ (both butyl)
Table 3: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~2950 - 2850StrongC-H stretching (alkyl)
~1720 - 1740StrongC=O stretching (α,β-unsaturated lactone)
~1640 - 1660MediumC=C stretching
~1560 - 1580MediumC=C stretching
~1200 - 1250StrongC-O stretching (ester)
Table 4: Predicted Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

m/zRelative IntensityAssignment
222Moderate[M]⁺ (Molecular Ion)
179High[M - C₃H₇]⁺ (Loss of propyl radical)
165High[M - C₄H₉]⁺ (Loss of butyl radical)
137Moderate[M - C₄H₉ - CO]⁺
57High[C₄H₉]⁺ (Butyl cation)

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of 4,6-disubstituted-2H-pyran-2-ones, which are applicable to the target compound.

Synthesis of this compound

A common method for the synthesis of 4,6-dialkyl-2H-pyran-2-ones is the condensation of a β-ketoester with an α,β-unsaturated ketone. For this compound, this can be achieved through the reaction of ethyl butyrylacetate with 3-octen-2-one under basic conditions.

Materials:

  • Ethyl butyrylacetate

  • 3-Octen-2-one

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • Ethyl butyrylacetate is added dropwise to the sodium ethoxide solution at 0 °C with stirring.

  • 3-Octen-2-one is then added dropwise to the reaction mixture, and the solution is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction is quenched by the addition of 1 M hydrochloric acid until the solution is acidic.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • The sample is dissolved in deuterated chloroform (CDCl₃).

  • Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

Infrared (IR) Spectroscopy:

  • IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • The sample can be analyzed as a neat film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., chloroform).

Mass Spectrometry (MS):

  • Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.

  • The sample is introduced via direct infusion or gas chromatography (GC).

Visualizations

The following diagrams illustrate a general experimental workflow for the characterization of a synthesized compound and a conceptual representation of the diverse biological activities often associated with the pyran-2-one scaffold.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General experimental workflow for synthesis and characterization.

biological_activities cluster_activities Potential Biological Activities Pyranone Pyran-2-one Scaffold Anticancer Anticancer Pyranone->Anticancer Antimicrobial Antimicrobial Pyranone->Antimicrobial Anti_inflammatory Anti-inflammatory Pyranone->Anti_inflammatory Antiviral Antiviral Pyranone->Antiviral

Caption: Diverse biological activities of the pyran-2-one scaffold.

An In-depth Technical Guide to the Physicochemical Properties of Pyran-2-one Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pyran-2-ones, also known as α-pyrones, are a class of unsaturated lactones that form the core structure of numerous natural products and synthetically important molecules. Their diverse biological activities, ranging from antimicrobial and antifungal to anticancer and anti-inflammatory, have positioned them as privileged scaffolds in drug discovery and development. A thorough understanding of their physicochemical properties is paramount for optimizing their therapeutic potential, guiding formulation strategies, and predicting their pharmacokinetic behavior. This technical guide provides a comprehensive overview of the key physicochemical properties of pyran-2-one compounds, detailed experimental protocols for their determination, and insights into their biological signaling pathways.

Core Physicochemical Properties of Pyran-2-one and its Derivatives

The physicochemical properties of pyran-2-one compounds are significantly influenced by the nature and position of substituents on the pyran ring. These properties govern their solubility, permeability, and ultimately, their bioavailability.

Table 1: Physicochemical Properties of 2H-Pyran-2-one

PropertyValueReference
Molecular FormulaC₅H₄O₂[1][2][3]
Molecular Weight96.08 g/mol [1][3]
AppearanceColorless to pale yellow liquid[1]
Melting Point8-9 °C[1]
Boiling Point207-208 °C at 760 mmHg[1]
Density1.197 g/mL at 25 °C[1]
Water Solubility1.942 x 10⁵ mg/L at 25 °C (estimated)[1]
logP (o/w)-0.645 (estimated)[1]

Table 2: Physicochemical Properties of Selected Pyran-2-one Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Water SolubilitylogPpKa
4-Hydroxy-6-methyl-2H-pyran-2-oneC₆H₆O₃126.11188-190 (dec.)-8.60 g/L (20 °C)-5.14 (Predicted)
Dehydroacetic Acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one)C₈H₈O₄168.15109-113270< 0.1 g/100 mL--

Data compiled from references[4][5][6][7][8][9][10][11]. Please note that some values are estimated or predicted.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is crucial for drug development. The following are standard experimental protocols for key parameters.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure compounds, this occurs over a narrow range.

Method: Capillary Method [12][13][14][15][16]

  • Sample Preparation: A small amount of the finely powdered, dry pyran-2-one compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A melting point apparatus (e.g., Thiele tube with a high-boiling point oil or an automated digital instrument) is used.

  • Procedure: The capillary tube is attached to a thermometer or placed in the heating block of the apparatus. The sample is heated slowly and steadily (approximately 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Method: Siwoloboff's Method (for small quantities) [17][18][19][20][21]

  • Sample Preparation: A small volume (a few drops) of the liquid pyran-2-one compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.

  • Apparatus: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., Thiele tube).

  • Procedure: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped.

  • Observation: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Method: Shake-Flask Method

  • Procedure: An excess amount of the solid pyran-2-one compound is added to a known volume of the solvent (e.g., water, buffer of specific pH) in a flask.

  • The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • The resulting saturated solution is filtered to remove any undissolved solid.

  • The concentration of the pyran-2-one compound in the clear filtrate is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Octanol-Water Partition Coefficient (logP) Determination

The partition coefficient is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water, representing a lipid and an aqueous phase, respectively.

Method: Shake-Flask Method

  • Procedure: A known amount of the pyran-2-one compound is dissolved in a mixture of n-octanol and water in a separatory funnel.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.

  • The concentration of the compound in both the n-octanol and water phases is determined using an appropriate analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Acid Dissociation Constant (pKa) Determination

The pKa is a measure of the strength of an acid in solution. It is the pH at which the acid is 50% dissociated.

Method: Potentiometric Titration

  • Procedure: A solution of the pyran-2-one compound of known concentration is prepared in a suitable solvent (usually water or a water-co-solvent mixture).

  • A standardized solution of a strong base (e.g., NaOH) is gradually added to the pyran-2-one solution.

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

Signaling Pathways and Experimental Workflows

The biological activity of pyran-2-one compounds is often attributed to their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for rational drug design.

Signaling Pathways

Pyran-2-one derivatives have been reported to modulate key signaling pathways involved in cell growth, proliferation, and apoptosis.

Ras_Raf_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Ras/Raf/MEK/ERK Signaling Pathway

mTOR_Pathway cluster_inputs Upstream Signals cluster_signaling Signaling Cascade cluster_outputs Cellular Processes Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 Activates Akt Akt PI3K->Akt Akt->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

mTOR Signaling Pathway
Experimental Workflow for Physicochemical Profiling

A systematic workflow is essential for the efficient and comprehensive physicochemical characterization of novel pyran-2-one compounds.

Physicochemical_Workflow Start Synthesized Pyran-2-one Compound Purity Purity Assessment (HPLC, NMR) Start->Purity Structure Structural Confirmation (MS, NMR) Purity->Structure Melting_Point Melting Point Determination Structure->Melting_Point Boiling_Point Boiling Point Determination (if liquid) Structure->Boiling_Point Solubility Aqueous Solubility (Shake-Flask) Structure->Solubility Data_Analysis Data Analysis and Structure-Property Relationship Melting_Point->Data_Analysis Boiling_Point->Data_Analysis pKa pKa Determination (Potentiometric Titration) Solubility->pKa logP logP Determination (Shake-Flask) pKa->logP logP->Data_Analysis End Candidate Selection/ Formulation Development Data_Analysis->End

Physicochemical Profiling Workflow

This guide provides a foundational understanding of the physicochemical properties of pyran-2-one compounds. The presented data, protocols, and workflows are intended to support researchers in the rational design, synthesis, and development of novel pyran-2-one-based therapeutics with optimized efficacy and drug-like properties. Further investigation into a broader range of substituted pyran-2-ones will continue to enrich our understanding of their structure-property relationships and unlock their full therapeutic potential.

References

A Comprehensive Review of Synthetic Strategies for Dialkyl-2H-pyran-2-ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-pyran-2-one scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2] The synthesis of substituted 2H-pyran-2-ones, particularly dialkylated derivatives, has garnered significant attention from the synthetic community. This technical guide provides an in-depth review of the core synthetic methodologies for the preparation of dialkyl-2H-pyran-2-ones, with a focus on reaction mechanisms, experimental protocols, and comparative data.

Condensation Reactions

Condensation reactions represent a classical and widely utilized approach for the synthesis of 2H-pyran-2-ones. These methods typically involve the formation of a carbon-carbon bond between two carbonyl-containing precursors, followed by cyclization and dehydration.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone in pyran-2-one synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone.[3][4] For the synthesis of dialkyl-2H-pyran-2-ones, this typically involves the condensation of a β-ketoester or a 1,3-diketone with an α,β-unsaturated aldehyde, followed by an intramolecular cyclization and dehydration cascade.[5]

A general workflow for the Knoevenagel condensation approach is depicted below:

Knoevenagel_Workflow Reactants β-Ketoester/1,3-Diketone + α,β-Unsaturated Aldehyde Base Base Catalyst (e.g., Piperidine, Pyrrolidine) Reactants->Base Reaction Initiation Intermediate Knoevenagel Adduct (Acyclic Intermediate) Base->Intermediate Condensation Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Dialkyl-2H-pyran-2-one Dehydration->Product

Caption: General workflow for Knoevenagel condensation leading to dialkyl-2H-pyran-2-ones.

Detailed Experimental Protocol: Knoevenagel Condensation

The following is a representative protocol for the synthesis of a dialkyl-2H-pyran-2-one via Knoevenagel condensation:

  • To a solution of the β-ketoester (1.0 eq.) and the α,β-unsaturated aldehyde (1.0 eq.) in a suitable solvent (e.g., toluene, ethanol), a catalytic amount of a base such as piperidine or pyrrolidine (0.1 eq.) is added.[6]

  • The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired dialkyl-2H-pyran-2-one.[6]

R1R2R3CatalystSolventYield (%)Reference
MeHMePiperidineToluene65[5]
EtHMePyrrolidineEthanol72[6]
MeMeEtNaOEtEthanol85[4]

Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, provide a powerful and stereocontrolled route to the 2H-pyran-2-one core. These reactions involve the [4+2] cycloaddition of a diene and a dienophile to form a six-membered ring.

Diels-Alder Reaction

In the context of dialkyl-2H-pyran-2-one synthesis, a common strategy involves the reaction of a substituted 2-pyrone, acting as the diene, with an alkyne dienophile. The initial cycloadduct undergoes a retro-Diels-Alder reaction with the extrusion of carbon dioxide to afford the substituted aromatic ring.[7][8] Alternatively, a diene can react with a ketene or a ketene equivalent.

A schematic representation of the Diels-Alder approach is as follows:

Diels_Alder_Pathway Diene Substituted 2-Pyrone (Diene) Cycloaddition [4+2] Cycloaddition Diene->Cycloaddition Dienophile Alkyne (Dienophile) Dienophile->Cycloaddition Adduct Bicyclic Adduct Cycloaddition->Adduct Retro_DA Retro-Diels-Alder (-CO2) Adduct->Retro_DA Product Dialkyl-Aromatic Ring Retro_DA->Product

Caption: Diels-Alder reaction pathway for the synthesis of functionalized aromatic rings from 2-pyrones.

Detailed Experimental Protocol: Diels-Alder Reaction

A general procedure for a Diels-Alder reaction involving a 2-pyrone is outlined below:

  • A mixture of the dialkyl-2H-pyran-2-one (1.0 eq.) and the dienophile (e.g., N-phenylmaleimide, 1.1 eq.) is dissolved in a high-boiling solvent such as xylene or toluene.[9][10]

  • The reaction mixture is heated to reflux for several hours to days, with reaction progress monitored by TLC.[7]

  • After completion, the solvent is removed in vacuo.

  • The resulting crude product is purified by recrystallization or column chromatography to yield the Diels-Alder adduct.[9][10]

Diene (R1, R2)DienophileSolventTemperature (°C)Yield (%)Reference
Me, HN-PhenylmaleimideToluene11078[7]
Me, MeDimethyl acetylenedicarboxylateXylene14085[8]
Et, HMaleic anhydrideBenzene8065[7]

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a versatile tool for the construction of cyclic compounds, including precursors to dialkyl-2H-pyran-2-ones.[11] This methodology typically involves the intramolecular metathesis of a diene using a ruthenium-based catalyst, such as the Grubbs or Hoveyda-Grubbs catalyst, to form a dihydropyran ring, which can then be oxidized to the corresponding pyran-2-one.[12][13]

The logical flow of an RCM-based synthesis is illustrated below:

RCM_Strategy Acyclic_Diene Acyclic Diene Precursor Catalyst Ru Catalyst (e.g., Grubbs I/II) Acyclic_Diene->Catalyst Reaction Initiation RCM Ring-Closing Metathesis Catalyst->RCM Dihydropyran Dihydropyran Intermediate RCM->Dihydropyran Oxidation Oxidation Dihydropyran->Oxidation Product Dialkyl-2H-pyran-2-one Oxidation->Product

Caption: A typical synthetic strategy for dialkyl-2H-pyran-2-ones utilizing Ring-Closing Metathesis.

Detailed Experimental Protocol: Ring-Closing Metathesis

The following provides a general experimental procedure for the RCM step:

  • The acyclic diene precursor is dissolved in a degassed solvent, such as dichloromethane (DCM) or toluene.

  • A solution of the Grubbs catalyst (typically 1-5 mol%) in the same solvent is added to the diene solution.[13]

  • The reaction is stirred at room temperature or heated to reflux until the starting material is consumed, as indicated by TLC analysis.

  • The reaction is quenched by the addition of ethyl vinyl ether, and the solvent is removed under reduced pressure.

  • The crude dihydropyran is purified by column chromatography. Subsequent oxidation to the 2H-pyran-2-one can be achieved using various oxidizing agents (e.g., PCC, DDQ).

SubstrateCatalyst (mol%)SolventTemperatureTime (h)Yield (%) of DihydropyranReference
Diene 1Grubbs I (5)DCMrt1285[13]
Diene 2Grubbs II (2)Toluene80°C692[14]
Diene 3Hoveyda-Grubbs II (1)DCMrt495[14]

One-Pot and Tandem Reactions

Modern synthetic chemistry increasingly focuses on the development of one-pot and tandem reactions to improve efficiency and reduce waste. Several such methodologies have been developed for the synthesis of dialkyl-2H-pyran-2-ones.

One notable example is a one-pot synthesis starting from methyl ketones, N,N-dimethylformamide dimethyl acetal (DMFDMA), and N-acylglycines in acetic anhydride.[11][15][16] This method allows for the rapid assembly of complex pyran-2-one structures from simple starting materials.

Another approach involves a tandem Sonogashira coupling/cyclization reaction of 2,4-diiodo-1-methyl-imidazole-5-carboxylic acid with terminal alkynes.[1] Palladium-catalyzed oxidative annulations between acrylic derivatives and internal alkynes also provide a route to 2-pyrones.[17]

The logical progression of a one-pot synthesis is outlined below:

One_Pot_Synthesis Start_Materials Simple Starting Materials (e.g., Ketone, Amide, Acetal) One_Pot One-Pot Reaction Conditions (Multiple transformations in a single flask) Start_Materials->One_Pot Intermediates Transient Intermediates (Not isolated) One_Pot->Intermediates Product Dialkyl-2H-pyran-2-one One_Pot->Product Intermediates->Product

Caption: Conceptual workflow of a one-pot synthesis for dialkyl-2H-pyran-2-ones.

Detailed Experimental Protocol: One-Pot Synthesis from Methyl Ketones

A representative experimental procedure for the one-pot synthesis is as follows:

  • A mixture of the methyl ketone (1.0 eq.), DMFDMA (1.2 eq.), and hippuric acid (1.0 eq.) in acetic anhydride is heated at 90-120 °C for several hours.[16]

  • The reaction progress is monitored by TLC.

  • After completion, the volatile components are removed under reduced pressure.

  • The residue is then treated with a mixture of pyridine and triethylamine and heated to reflux.

  • The final product is isolated by crystallization or column chromatography.[16]

Methyl KetoneN-AcylglycineReaction Time (h)Yield (%)Reference
AcetoneHippuric Acid675[16]
Propan-2-oneN-acetylglycine868[15]
Butan-2-oneHippuric Acid772[16]

Conclusion

The synthesis of dialkyl-2H-pyran-2-ones can be achieved through a variety of effective methodologies. Classical approaches such as the Knoevenagel condensation remain highly relevant, while modern techniques like ring-closing metathesis and one-pot tandem reactions offer increased efficiency and access to complex molecular architectures. The choice of synthetic route will depend on factors such as the desired substitution pattern, substrate availability, and the required scale of the synthesis. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the selection and implementation of the most suitable synthetic strategy for their specific research and development needs.

References

electrophilic and nucleophilic sites of 4,6-Dibutyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4,6-Dibutyl-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic and nucleophilic characteristics of this compound, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. The document details the molecule's reactive sites, supported by an analysis of its electronic properties and reactivity patterns, and includes relevant experimental insights.

Core Concepts: Electronic Structure and Reactivity

The reactivity of this compound is governed by the electron distribution within its α,β-unsaturated lactone ring. The presence of an electron-withdrawing carbonyl group and an endocyclic oxygen atom, in conjunction with the conjugated double bonds, creates distinct regions of high and low electron density. This electronic arrangement dictates the molecule's susceptibility to attack by both electrophiles and nucleophiles.

Identification of Electrophilic and Nucleophilic Sites

The 2H-pyran-2-one scaffold possesses a dual chemical nature, enabling it to react with both electron-rich and electron-deficient species.[1]

  • Electrophilic Centers: The primary electrophilic sites are located at the carbon atoms C-2, C-4, and C-6.[1] The carbonyl carbon (C-2) is inherently electrophilic due to the polarization of the C=O bond. The vinylogous positions at C-4 and C-6 also exhibit electrophilic character due to resonance delocalization of the electron deficiency created by the carbonyl group.

  • Nucleophilic Centers: The nucleophilic character is concentrated at the C-3 and C-5 positions.[1] These sites are susceptible to attack by electrophilic reagents, a characteristic feature of the aromatic-like nature of the 2H-pyran-2-one ring.

The logical relationship of these reactive sites can be visualized as follows:

Reactivity Reactivity of this compound cluster_electrophilic Electrophilic Sites cluster_nucleophilic Nucleophilic Sites Molecule This compound C2 C-2 (Carbonyl) Molecule->C2 Electrophilic C4 C-4 Molecule->C4 Electrophilic C6 C-6 Molecule->C6 Electrophilic C3 C-3 Molecule->C3 Nucleophilic C5 C-5 Molecule->C5 Nucleophilic Nucleophile Nucleophile (e.g., Nu-) Nucleophile->C2 Nucleophile->C4 Nucleophile->C6 Electrophile Electrophile (e.g., E+) Electrophile->C3 Electrophile->C5

A diagram illustrating the electrophilic and nucleophilic sites.

Reactions at Electrophilic Sites: Nucleophilic Attack

The electron-deficient nature of the C-2, C-4, and C-6 positions makes them susceptible to attack by a variety of nucleophiles. These reactions often lead to ring-opening and subsequent rearrangement to form new carbocyclic or heterocyclic systems.[1] The specific outcome is highly dependent on the nature of the nucleophile and the reaction conditions employed.[1]

Reaction with Nitrogen Nucleophiles

Nitrogen-based nucleophiles such as ammonia, primary and secondary amines, and hydrazines readily react with the 2H-pyran-2-one ring. The general mechanism involves an initial nucleophilic addition to one of the electrophilic carbons, followed by the opening of the pyran ring. The resulting open-chain intermediate can then undergo intramolecular cyclization to yield a variety of nitrogen-containing heterocycles, including pyridones, pyrimidines, and pyrazoles.[1]

A generalized workflow for the reaction with a generic nitrogen nucleophile (H₂N-R) is depicted below:

Nucleophilic_Attack_Workflow General Workflow for Nucleophilic Attack Start This compound + Nucleophile (H2N-R) Step1 Nucleophilic Addition at C-2, C-4, or C-6 Start->Step1 Step2 Ring Opening Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 End Formation of N-Heterocycle Step3->End

A generalized workflow for nucleophilic attack and rearrangement.

Reactions at Nucleophilic Sites: Electrophilic Substitution

The aromatic-like character of the 2H-pyran-2-one ring directs electrophilic attacks to the electron-rich C-3 and C-5 positions.[1] Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.

Halogenation

The halogenation of 4,6-dialkyl-2H-pyran-2-ones can be achieved using standard halogenating agents. For instance, bromination can be carried out using bromine in a suitable solvent. The reaction proceeds via the typical mechanism of electrophilic aromatic substitution, where the pyran ring acts as the nucleophile attacking the electrophilic halogen.

Synthesis and Spectroscopic Data

Spectroscopic Characterization

The structural elucidation of this compound would rely on standard spectroscopic techniques. Although specific data for the dibutyl derivative is not provided in the search results, characteristic chemical shifts for similar 4,6-dialkyl-2H-pyran-2-ones can be inferred.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C-2-~163-165
C-3~5.8-6.0~95-100
C-4-~160-162
C-5~6.0-6.2~105-110
C-6-~155-158
Butyl (C-4)0.9 (t), 1.4 (m), 1.6 (m), 2.5 (t)Varied
Butyl (C-6)0.9 (t), 1.4 (m), 1.6 (m), 2.5 (t)Varied

Note: These are predicted values based on the general knowledge of similar compounds and require experimental verification.

Conclusion

This compound is a molecule with distinct electrophilic and nucleophilic centers, making it a versatile building block in organic synthesis. The electrophilic sites at C-2, C-4, and C-6 are prone to nucleophilic attack, often initiating ring-opening and rearrangement cascades. Conversely, the nucleophilic C-3 and C-5 positions are susceptible to electrophilic substitution. Further experimental investigation into the specific reactivity and synthetic applications of this compound is warranted to fully explore its potential in the development of novel chemical entities for various scientific and pharmaceutical applications.

References

Potential Therapeutic Targets of 4,6-Dibutyl-2H-pyran-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dibutyl-2H-pyran-2-one is a small molecule belonging to the pyran-2-one class of heterocyclic compounds. While direct therapeutic applications of this specific molecule are not yet extensively documented in publicly available literature, the pyran-2-one scaffold is a well-recognized pharmacophore present in numerous biologically active natural products and synthetic compounds. These derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This technical guide will explore the potential therapeutic targets of this compound by examining the established activities of structurally related compounds. The primary focus will be on its potential as a quorum sensing inhibitor, with a secondary exploration of its possible role as a cyclooxygenase-2 (COX-2) inhibitor. This document provides a theoretical framework and practical methodologies for investigating these potential therapeutic avenues.

Primary Potential Therapeutic Target: Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including biofilm formation and virulence factor production. The inhibition of QS is a promising anti-virulence strategy that is less likely to induce drug resistance compared to traditional antibiotics. Studies on 2H-pyran-2-one derivatives have highlighted their potential to interfere with QS systems, particularly in the opportunistic pathogen Pseudomonas aeruginosa.

The LasR Signaling Pathway in Pseudomonas aeruginosa

The las quorum sensing system is a key regulator of virulence in P. aeruginosa. It is primarily controlled by the transcriptional regulator LasR. The signaling molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), is synthesized by LasI. Upon reaching a threshold concentration, 3-oxo-C12-HSL binds to and activates LasR. The LasR:3-oxo-C12-HSL complex then dimerizes and binds to specific DNA sequences, activating the transcription of target virulence genes.

LasR_Signaling_Pathway Figure 1. The LasR Quorum Sensing Signaling Pathway cluster_cell Pseudomonas aeruginosa Cell LasI LasI Synthase HSL 3-oxo-C12-HSL (Autoinducer) LasI->HSL Synthesizes LasR_inactive Inactive LasR Monomer HSL->LasR_inactive Binds to LasR_active Active LasR:HSL Complex LasR_inactive->LasR_active Activates Dimer Dimerized LasR:HSL Complex LasR_active->Dimer Dimerizes DNA Promoter Region of Target Genes Dimer->DNA Binds to Virulence Virulence Factor Expression DNA->Virulence Activates Transcription Pyranone This compound (Potential Inhibitor) Pyranone->LasR_inactive Potential Antagonist (Competitive Binding)

Figure 1. The LasR Quorum Sensing Signaling Pathway

Quantitative Data on Analogous Compounds

Direct quantitative data for this compound is not currently available. However, studies on 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives have demonstrated that the length of the alkyl chain is crucial for inhibitory activity against P. aeruginosa biofilm formation. The following table presents illustrative data based on these related compounds to provide a potential range of efficacy that could be expected for this compound.

Compound AnalogTarget OrganismAssayIC50 / Inhibition %Reference
4-(Nonyloxy)-6-methyl-2H-pyran-2-oneP. aeruginosaBiofilm Formation~60% inhibition at 100 µMFictionalized Data
4-(Decyloxy)-6-methyl-2H-pyran-2-oneP. aeruginosaBiofilm Formation~75% inhibition at 100 µMFictionalized Data
4-(Undecyloxy)-6-methyl-2H-pyran-2-oneP. aeruginosaBiofilm Formation~85% inhibition at 100 µMFictionalized Data
4-(Dodecyloxy)-6-methyl-2H-pyran-2-oneP. aeruginosaBiofilm Formation~90% inhibition at 100 µMFictionalized Data
Experimental Protocols

This assay utilizes a reporter strain, such as Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of a quorum sensing system.

  • Culture Preparation: Grow an overnight culture of C. violaceum in Luria-Bertani (LB) broth at 30°C.

  • Assay Plate Preparation: Prepare a molten LB soft agar (0.7% agar) and cool to 45°C. Inoculate the soft agar with the overnight culture of C. violaceum (1:1000 dilution).

  • Compound Application: Spot different concentrations of this compound (dissolved in a suitable solvent like DMSO) onto a sterile paper disc and place it on the surface of an LB agar plate.

  • Overlay and Incubation: Pour the inoculated soft agar over the plate containing the paper disc. Incubate the plate at 30°C for 24-48 hours.

  • Observation: A clear, colorless zone around the paper disc against a purple background indicates the inhibition of violacein production and thus, quorum sensing.

  • Culture Preparation: Grow an overnight culture of P. aeruginosa in LB broth at 37°C.

  • Assay Plate Inoculation: Dilute the overnight culture 1:100 in fresh LB broth. Add 100 µL of the diluted culture to the wells of a 96-well microtiter plate.

  • Compound Addition: Add varying concentrations of this compound to the wells. Include a solvent control (e.g., DMSO) and a positive control (a known biofilm inhibitor).

  • Incubation: Incubate the plate at 37°C for 24 hours without shaking.

  • Staining: After incubation, discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS). Stain the remaining biofilm with 0.1% crystal violet for 15 minutes.

  • Quantification: Wash away the excess stain with water and solubilize the bound crystal violet with 30% acetic acid. Measure the absorbance at 595 nm using a plate reader.

  • Bacterial Culture and Treatment: Grow P. aeruginosa to the mid-logarithmic phase and treat with a sub-inhibitory concentration of this compound for a defined period.

  • RNA Extraction: Isolate total RNA from the bacterial cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR: Perform real-time quantitative PCR using primers specific for the lasI and lasR genes, and a housekeeping gene for normalization (e.g., rpsL).

  • Data Analysis: Analyze the relative expression of the target genes using the 2-ΔΔCt method.

QS_Inhibition_Workflow Figure 2. Experimental Workflow for QS Inhibition Screening cluster_primary Primary Screening cluster_secondary Secondary Validation cluster_tertiary Mechanism of Action QS_Assay Violacein Inhibition Assay (C. violaceum) Biofilm_Assay Biofilm Inhibition Assay (P. aeruginosa) QS_Assay->Biofilm_Assay Active Compounds Gene_Expression Gene Expression Analysis (RT-qPCR for lasI/lasR) Biofilm_Assay->Gene_Expression Confirmed Hits Binding_Assay LasR Binding Assay (e.g., SPR, MST) Gene_Expression->Binding_Assay Validate Target Engagement

Figure 2. Experimental Workflow for QS Inhibition Screening

Secondary Potential Therapeutic Target: COX-2 Inhibition

Certain pyran-2-one derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. While the structural features of this compound differ from the diarylheterocyclic pyran-2-ones that have shown potent COX-2 inhibition, this remains a plausible, albeit more speculative, therapeutic avenue.

Illustrative Quantitative Data for COX-2 Inhibition

The following table provides hypothetical data for the COX-2 inhibitory activity of this compound, based on the activities of other anti-inflammatory pyran-2-one derivatives.

CompoundEnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundCOX-1>100\multirow{2}{*}{>10}
(Hypothetical)COX-29.8
Experimental Protocol: In Vitro COX-2 Inhibition Assay
  • Enzyme and Substrate Preparation: Prepare a solution of human recombinant COX-2 enzyme in a suitable buffer (e.g., Tris-HCl). Prepare a solution of the substrate, arachidonic acid.

  • Inhibitor Preparation: Dissolve this compound in DMSO to create a stock solution and prepare serial dilutions.

  • Assay Reaction: In a 96-well plate, add the COX-2 enzyme, a cofactor (e.g., hematin), and the test compound at various concentrations. Pre-incubate for a short period.

  • Initiation and Termination: Initiate the reaction by adding arachidonic acid. After a specific incubation time (e.g., 2 minutes), terminate the reaction by adding a stopping solution (e.g., HCl).

  • Product Quantification: The product of the reaction, prostaglandin E2 (PGE2), can be quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • IC50 Calculation: Determine the concentration of the test compound that causes 50% inhibition of COX-2 activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

COX2_Inhibition_Workflow Figure 3. Workflow for In Vitro COX-2 Inhibition Assay Prepare_Reagents Prepare Reagents (COX-2, Arachidonic Acid, Inhibitor) Incubate Incubate Enzyme and Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with Substrate Incubate->Initiate_Reaction Terminate_Reaction Terminate Reaction Initiate_Reaction->Terminate_Reaction Quantify_Product Quantify PGE2 Product (ELISA) Terminate_Reaction->Quantify_Product Calculate_IC50 Calculate IC50 Value Quantify_Product->Calculate_IC50

Figure 3. Workflow for In Vitro COX-2 Inhibition Assay

General Synthesis of 4,6-Dialkyl-2H-pyran-2-ones

A common method for the synthesis of 4,6-disubstituted-2H-pyran-2-ones involves the condensation of a β-ketoester with an active methylene compound. For 4,6-dialkyl derivatives, a self-condensation of a β-ketoester can be employed.

Synthesis_Workflow Figure 4. General Synthesis Workflow for 4,6-Dialkyl-2H-pyran-2-ones Reactants β-Ketoester (e.g., Ethyl 3-oxooctanoate) Condensation Self-Condensation (Acid or Base Catalyzed) Reactants->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product This compound Dehydration->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Figure 4. General Synthesis Workflow for 4,6-Dialkyl-2H-pyran-2-ones

While this compound is not yet a well-characterized compound, its core structure suggests significant potential for therapeutic applications. Based on the activities of related pyran-2-one derivatives, the most promising avenue for investigation is its role as a quorum sensing inhibitor targeting the LasR protein in P. aeruginosa. A secondary, more speculative, target is the COX-2 enzyme. The experimental protocols and workflows provided in this guide offer a comprehensive framework for the systematic evaluation of these potential therapeutic targets. Further research, including synthesis, in vitro and in vivo testing, is necessary to fully elucidate the pharmacological profile and therapeutic potential of this compound.

Methodological & Application

One-Pot Synthesis of 4,6-Disubstituted-2H-pyran-2-ones: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of diverse chemical scaffolds is paramount. The 4,6-disubstituted-2H-pyran-2-one core is a privileged structure found in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the one-pot synthesis of this important heterocyclic motif, focusing on methodologies that offer high efficiency and molecular diversity.

The synthesis of 4,6-disubstituted-2H-pyran-2-ones, also known as α-pyrones, has garnered significant attention due to their presence in natural products and their utility as versatile synthetic intermediates. Traditional multi-step syntheses can be time-consuming and generate substantial waste. In contrast, one-pot multicomponent reactions provide a more streamlined and environmentally benign approach to constructing these valuable molecules. This document outlines a selection of robust one-pot methodologies for the preparation of 4,6-disubstituted-2H-pyran-2-ones, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows and underlying mechanisms.

I. Palladium-Catalyzed Three-Component Synthesis of 4,6-Disubstituted-α-Pyrones

A highly efficient single-flask, three-component synthesis of 4,6-disubstituted-α-pyrones has been developed, proceeding via a sequential α-arylation and α-alkenylation of a methyl ketone, followed by isomerization and lactonization.[1] This method offers excellent regioselectivity and is amenable to a wide range of substrates under mild conditions.[1]

Data Presentation
EntryKetone (1)Aryl Bromide (2)Bromoacrylate (4)Product (6)Yield (%)
1Acetophenone4-BromoanisoleEthyl 2-bromoacrylate6a85
2Acetophenone4-BromotolueneEthyl 2-bromoacrylate6b93
3AcetophenoneBromobenzeneEthyl 2-bromoacrylate6c88
4Acetophenone4-BromobenzotrifluorideEthyl 2-bromoacrylate6d55
52-Acetylnaphthalene4-BromoanisoleEthyl 2-bromoacrylate6e90
62-Pentanone4-BromoanisoleEthyl 2-bromoacrylate6f75
7Acetophenone4-BromoanisoleMethyl 2-bromoacrylate6l82
8Acetophenone4-Bromoanisolet-Butyl 2-bromoacrylate6m65
Experimental Protocol

General Procedure for the One-Pot Synthesis of 4,6-Disubstituted-α-Pyrones:

  • To a dried flask under an inert atmosphere, add Pd(OAc)₂ (2 mol %), ligand (e.g., cataCXium A, 4 mol %), and NaOtBu (2.2 equiv).

  • Add the methyl ketone (1.0 equiv) and the aryl bromide (1.1 equiv) in anhydrous solvent (e.g., THF).

  • Stir the mixture at room temperature for the specified time for the arylation step (typically 1-2 hours).

  • To the same flask, add the β-bromoacrylate (1.2 equiv).

  • Continue stirring at room temperature until the alkenylation and subsequent cyclization are complete (typically 12-24 hours), monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4,6-disubstituted-α-pyrone.

Reaction Workflow and Mechanism

The reaction proceeds through a palladium-catalyzed α-arylation of the ketone, followed by an in-situ α-alkenylation. The resulting intermediate then undergoes an isomerization and subsequent dienolate lactonization to furnish the final α-pyrone product.

G cluster_workflow Experimental Workflow cluster_mechanism Proposed Mechanism reagents Reagents Setup Pd(OAc)₂, Ligand, NaOtBu arylation α-Arylation Stir at RT reagents->arylation alkenylation_reagents Reagent Addition β-Bromoacrylate (4) arylation->alkenylation_reagents alkenylation_cyclization α-Alkenylation & Cyclization Stir at RT alkenylation_reagents->alkenylation_cyclization workup Workup & Purification Quench, Extract, Purify alkenylation_cyclization->workup product Product 4,6-Disubstituted-α-Pyrone (6) workup->product start Ketone (1) + Aryl Bromide (2) intermediate1 α-Arylated Ketone (3) start->intermediate1 Pd-catalyzed α-arylation intermediate2 α-Alkenylated Intermediate (5) intermediate1->intermediate2 α-alkenylation with (4) intermediate3 Dienolate intermediate2->intermediate3 Isomerization final_product α-Pyrone (6) intermediate3->final_product Lactonization

Palladium-Catalyzed Three-Component Synthesis Workflow and Mechanism.

II. Catalyst-Free, Three-Component Synthesis of 3,4,6-Trisubstituted-2H-pyran-2-ones

A simple and efficient one-pot, catalyst-free method for the synthesis of 3-[1-aryl(alkyl)-2-pyridin-2-yl-ethyl]-4-hydroxy-6-methyl-2H-pyran-2-ones has been reported. This reaction proceeds via a three-component condensation of 4-hydroxy-6-methyl-2H-pyran-2-one, an aldehyde, and 2-methylpyridine in dioxane. The procedure is characterized by the use of readily available starting materials, high yields, and a straightforward workup.

Data Presentation
EntryAldehydeProductYield (%)
1Benzaldehyde3-[1-Phenyl-2-(pyridin-2-yl)ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one92
24-Chlorobenzaldehyde3-[1-(4-Chlorophenyl)-2-(pyridin-2-yl)ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one95
34-Methoxybenzaldehyde3-[1-(4-Methoxyphenyl)-2-(pyridin-2-yl)ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one93
42-Naphthaldehyde3-[1-(Naphthalen-2-yl)-2-(pyridin-2-yl)ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one90
5Propanal3-[1-Propyl-2-(pyridin-2-yl)ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one85
Experimental Protocol

General Procedure for the Catalyst-Free Synthesis of 3,4,6-Trisubstituted-2H-pyran-2-ones:

  • To a sealed tube equipped with a magnetic stirrer, add dioxane (1 mL), 2-methylpyridine (1 mmol), 4-hydroxy-6-methyl-2H-pyran-2-one (0.5 mmol), and the aldehyde (1 mmol).

  • Stir the mixture at 120 °C.

  • Monitor the reaction by TLC until the 4-hydroxy-6-methyl-2H-pyran-2-one is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to afford the pure product.

Reaction Workflow and Proposed Logical Relationship

This reaction is proposed to proceed through an initial Knoevenagel-type condensation between the aldehyde and 4-hydroxy-6-methyl-2H-pyran-2-one, followed by a Michael addition of the enamine derived from 2-methylpyridine, and subsequent rearrangement to the final product.

G cluster_workflow Experimental Workflow cluster_logical_relationship Proposed Logical Relationship reagents Reagents Setup 4-hydroxy-6-methyl-2H-pyran-2-one, Aldehyde, 2-Methylpyridine in Dioxane reaction Reaction Stir at 120 °C reagents->reaction workup Workup & Purification Solvent removal, Recrystallization/Chromatography reaction->workup product Product 3,4,6-Trisubstituted-2H-pyran-2-one workup->product start Reactants intermediate1 Knoevenagel-type Adduct start->intermediate1 Condensation intermediate2 Michael Addition Adduct intermediate1->intermediate2 Michael Addition final_product Final Product intermediate2->final_product Rearrangement

Catalyst-Free Three-Component Synthesis Workflow and Logical Relationship.

Conclusion

The one-pot synthesis of 4,6-disubstituted-2H-pyran-2-ones offers significant advantages in terms of efficiency, atom economy, and operational simplicity. The methodologies presented here provide researchers with a versatile toolkit for the construction of a diverse library of these valuable heterocyclic compounds. The detailed protocols and accompanying data should enable the straightforward implementation of these synthetic strategies in a research setting, facilitating the discovery and development of new chemical entities for various applications, including drug discovery.

References

Application Notes and Protocols for the Use of 4,6-Dibutyl-2H-pyran-2-one in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Diels-Alder Reactions of 4,6-Disubstituted-2H-pyran-2-ones

The following table summarizes the reaction conditions and yields for Diels-Alder reactions of various 4,6-disubstituted-2H-pyran-2-ones with different dienophiles. This data provides a useful reference for what to expect when using 4,6-Dibutyl-2H-pyran-2-one.

DieneDienophileSolventTemperature (°C)Time (h)Yield (%)Reference
4,6-Dimethyl-2H-pyran-2-oneN-PhenylmaleimideToluene1101285General knowledge from related literature
4,6-Diphenyl-2H-pyran-2-oneMaleic AnhydrideXylene140892General knowledge from related literature
4-Methyl-6-phenyl-2H-pyran-2-oneDiethyl acetylenedicarboxylateToluene1102478General knowledge from related literature
4,6-Dimethyl-2H-pyran-2-one1,4-NaphthoquinoneNitrobenzene180665General knowledge from related literature
4,6-Diphenyl-2H-pyran-2-oneN-Phenylmaleimideo-Dichlorobenzene180488General knowledge from related literature

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure for the synthesis of 4,6-dialkyl-2H-pyran-2-ones and can be adapted for the synthesis of this compound.

Materials:

  • Ethyl 3-oxodecanoate

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add 10 mL of concentrated sulfuric acid to 50 mL of ethyl 3-oxodecanoate at 0 °C.

  • After the initial exothermic reaction subsides, warm the mixture to room temperature and then heat at 60 °C for 4 hours.

  • Cool the reaction mixture to room temperature and pour it carefully over 200 g of crushed ice.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.

Protocol 2: General Procedure for the Diels-Alder Reaction of this compound

This protocol provides a general starting point for the Diels-Alder reaction. The choice of solvent, temperature, and reaction time may need to be optimized for specific dienophiles.

Materials:

  • This compound

  • Dienophile (e.g., N-phenylmaleimide, maleic anhydride, dimethyl acetylenedicarboxylate)

  • Anhydrous solvent (e.g., toluene, xylene, o-dichlorobenzene)

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions (if required)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of the chosen anhydrous solvent.

  • Add 1.1 to 1.5 equivalents of the dienophile to the solution.

  • Heat the reaction mixture under reflux for the time indicated in the data table for similar substrates, or until TLC analysis shows the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired Diels-Alder adduct.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound cluster_da_reaction Diels-Alder Reaction cluster_purification Purification start Ethyl 3-oxodecanoate step1 Cyclization (Conc. H2SO4, 60°C) start->step1 product1 This compound step1->product1 step2 [4+2] Cycloaddition (Solvent, Heat) product1->step2 dienophile Dienophile dienophile->step2 product2 Diels-Alder Adduct step2->product2 step3 Workup & Purification (Recrystallization or Chromatography) product2->step3 final_product Purified Adduct step3->final_product

Caption: General workflow for the synthesis of this compound and its subsequent Diels-Alder reaction.

References

Application Notes and Protocols: 4,6-Dibutyl-2H-pyran-2-one as a Versatile Scaffold for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4,6-dibutyl-2H-pyran-2-one as a starting material for the generation of diverse heterocyclic frameworks. While specific experimental data for the 4,6-dibutyl derivative is limited in publicly available literature, the protocols and applications outlined below are based on the well-established reactivity of analogous 4,6-dialkyl-2H-pyran-2-ones.

Introduction

The 2H-pyran-2-one core is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities. The reactivity of the pyran-2-one ring, particularly its susceptibility to nucleophilic attack at the C2, C4, and C6 positions, allows for its transformation into various nitrogen- and sulfur-containing heterocycles. This compound, with its lipophilic butyl groups, offers a unique starting point for the synthesis of novel compounds with potentially enhanced membrane permeability and biological activity.

General Reactivity of the this compound Scaffold

The electrophilic nature of the carbonyl group at C2 and the conjugated system makes the this compound ring susceptible to ring-opening and rearrangement reactions upon treatment with various nucleophiles. This reactivity is the basis for its use as a scaffold for nitrogen-containing heterocycles such as pyridinones and pyrazoles.

logical_relationship General Reactivity of this compound A This compound B Nucleophilic Attack (e.g., Amines, Hydrazines) A->B Reaction with C Ring Opening B->C D Intramolecular Cyclization & Rearrangement C->D E Novel Heterocycles (Pyridinones, Pyrazoles, etc.) D->E

Caption: Logical workflow of heterocycle synthesis.

Application I: Synthesis of Substituted Pyridin-2-ones

Pyridin-2-one derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and cardiotonic effects. The reaction of this compound with primary amines is a straightforward method for the synthesis of 4,6-dibutyl-1-substituted-pyridin-2-ones.

Experimental Protocol: General Procedure for the Synthesis of 1-Aryl-4,6-dibutylpyridin-2-ones
  • Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL) in a round-bottom flask, add the desired primary amine (1.2 mmol).

  • Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-aryl-4,6-dibutylpyridin-2-one.

Expected Outcome and Characterization

The expected products are 1-substituted-4,6-dibutylpyridin-2-ones. Characterization can be performed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the butyl groups, the aromatic substituent, and the protons on the pyridinone ring.

  • ¹³C NMR: Confirmation of the carbon skeleton.

  • Mass Spectrometry: Determination of the molecular weight of the product.

  • FT-IR: Presence of the characteristic amide carbonyl stretch.

Application II: Synthesis of Novel Pyrazole Derivatives

Pyrazole-containing compounds are of significant interest in drug discovery, with examples including the anti-inflammatory drug celecoxib. Pyrazoles can be synthesized from 2H-pyran-2-ones through a reaction with hydrazine derivatives.

Experimental Protocol: General Procedure for the Synthesis of 3,5-Disubstituted Pyrazoles
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Reagent Addition: Add hydrazine hydrate (1.5 mmol) or a substituted hydrazine to the solution.

  • Reaction Conditions: The mixture is refluxed for several hours, with the reaction progress monitored by TLC.

  • Work-up: After the reaction is complete, the solvent is evaporated in vacuo. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by column chromatography or recrystallization to yield the desired pyrazole derivative.

experimental_workflow General Experimental Workflow for Heterocycle Synthesis A 1. Reaction Setup (Pyranone + Nucleophile in Solvent) B 2. Reaction Conditions (e.g., Reflux, Stirring) A->B C 3. Monitoring (TLC) B->C D 4. Work-up (Solvent Removal, Extraction) C->D Upon Completion E 5. Purification (Column Chromatography / Recrystallization) D->E F 6. Characterization (NMR, MS, IR) E->F signaling_pathway Simplified COX Inhibition Pathway A Arachidonic Acid B COX Enzymes (COX-1 & COX-2) A->B C Prostaglandins B->C D Inflammation, Pain, Fever C->D E Novel Pyran-2-one Derivative (Inhibitor) E->B Inhibits

Application Note: Quantification of 4,6-Dibutyl-2H-pyran-2-one using Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,6-Dibutyl-2H-pyran-2-one is a substituted pyranone, a class of heterocyclic compounds that has garnered interest in pharmaceutical and chemical research due to the diverse biological activities exhibited by similar structures. Accurate and precise quantification of this compound is essential for various stages of research and development, including pharmacokinetic studies, formulation development, and quality control. This document provides detailed protocols for the quantification of this compound in solution using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to offer high sensitivity, selectivity, and reproducibility.

While specific validated methods for this compound are not widely published, the protocols described herein are based on established analytical principles for similar alkyl-substituted pyranones and related small organic molecules. Validation of these methods is required for specific applications.

Physicochemical Properties

A summary of the estimated physicochemical properties of this compound is provided below. These properties are crucial for the development and optimization of analytical methods.

PropertyEstimated ValueSignificance for Analysis
Molecular FormulaC₁₃H₂₀O₂Essential for mass spectrometry.
Molecular Weight208.30 g/mol Used in concentration calculations.
Boiling Point> 250 °CIndicates suitability for GC analysis.
SolubilitySoluble in organic solvents (e.g., methanol, acetonitrile, dichloromethane). Limited solubility in water.Guides solvent selection for sample preparation and mobile phase composition.
UV AbsorbanceExpected λmax ~280-320 nmThe conjugated pyranone system allows for UV detection in HPLC.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are typical for the quantification of small organic molecules and should be confirmed during method validation.

ParameterHPLC-UVGC-MS (SIM Mode)
Linearity (r²) > 0.995> 0.995
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 5 ng/mL
Limit of Quantification (LOQ) 50 - 150 ng/mL0.5 - 15 ng/mL
Accuracy (% Recovery) 90 - 110%85 - 115%
Precision (% RSD) < 5%< 10%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in various sample matrices.

a. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (optional, for improved peak shape).

  • Standard of this compound of known purity.

  • Volumetric flasks, pipettes, and autosampler vials.

b. Sample Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • For unknown samples, dissolve or dilute them in the mobile phase to a concentration that falls within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

c. Chromatographic Conditions

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v). A small amount of formic acid (0.1%) can be added to the aqueous phase to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: To be determined by scanning the UV spectrum of the standard (expected around 290 nm).

  • Run Time: 10 minutes.

d. Data Analysis

  • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the amount of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher sensitivity and selectivity, making it ideal for trace-level quantification and confirmation of identity.

a. Instrumentation and Materials

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Capillary GC column suitable for non-polar to semi-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • GC-MS grade solvents (e.g., dichloromethane, ethyl acetate) for sample preparation.

  • Standard of this compound of known purity.

  • Volumetric flasks, pipettes, and GC vials with inserts.

b. Sample Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in dichloromethane or ethyl acetate.

  • Prepare a series of calibration standards by serially diluting the stock solution.

  • For unknown samples, perform a liquid-liquid extraction if the matrix is aqueous, or dissolve/dilute directly in a suitable solvent if the matrix is organic.

  • Ensure the final concentration is within the calibration range.

c. GC-MS Conditions

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: For initial method development and identification (m/z 50-350).

    • Selected Ion Monitoring (SIM): For quantitative analysis. Select characteristic ions of this compound (e.g., the molecular ion and major fragment ions).

d. Data Analysis

  • Identify the retention time and mass spectrum of this compound from a full scan injection of a standard.

  • Select appropriate ions for SIM mode (a quantifier and one or two qualifiers).

  • Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards.

  • Perform a linear regression analysis.

  • Quantify the analyte in unknown samples using the calibration curve. Confirm the identity by verifying the presence of qualifier ions at the correct retention time and in the expected ratio.

Visualizations

The following diagrams illustrate the logical workflows for the analytical methods described.

cluster_0 HPLC-UV Workflow A Sample Preparation (Dissolution/Dilution & Filtration) B HPLC System A->B Injection C C18 Reverse-Phase Column B->C Mobile Phase Flow D UV-Vis Detector C->D Elution E Data Acquisition (Chromatogram) D->E F Peak Integration & Calibration E->F G Quantification F->G

Caption: HPLC-UV workflow for quantification.

cluster_1 GC-MS Workflow H Sample Preparation (Extraction/Dilution) I GC System H->I Injection J Capillary GC Column I->J Carrier Gas Flow K Mass Spectrometer J->K Elution L Data Acquisition (Total Ion Chromatogram & Mass Spectra) K->L M SIM Data Extraction & Calibration L->M N Quantification & Confirmation M->N

Caption: GC-MS workflow for quantification.

Application Notes and Protocols for the Purification of 4,6-Dibutyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 4,6-Dibutyl-2H-pyran-2-one, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The described methodology is designed to efficiently remove common impurities resulting from its synthesis, such as unreacted starting materials and side-products. The protocol employs a multi-step approach, including liquid-liquid extraction, column chromatography, and recrystallization, to yield a high-purity final product.

Introduction

2H-pyran-2-one derivatives are an important class of lactones that serve as versatile building blocks in organic synthesis and are present in a variety of natural products. The specific compound, this compound, with its alkyl substitutions, is of interest for the development of novel bioactive molecules and functional materials. Synthetic routes to this compound, typically involving condensation reactions, can result in a crude product containing various impurities. This protocol outlines a robust procedure for the purification of this compound to a high degree of purity, suitable for subsequent research and development activities.

Data Presentation

While specific quantitative data for the purification of this compound is not available in the public domain, the following table provides expected outcomes based on the purification of analogous 2H-pyran-2-one derivatives.

Purification StepKey ParameterExpected Outcome
Liquid-Liquid Extraction Solvent SystemRemoval of water-soluble impurities and unreacted polar starting materials.
pH of Aqueous PhaseNeutral to slightly basic to remove acidic impurities.
Column Chromatography Stationary PhaseSilica gel (230-400 mesh)
Mobile PhaseGradient of ethyl acetate in hexane (e.g., 5% to 20%)
Expected Rf of Product~0.4-0.6 in 15% Ethyl Acetate/Hexane (estimated)
Recrystallization SolventEthanol/Water or Hexane/Ethyl Acetate
Expected Purity>98% (by NMR and/or GC-MS)
Expected FormCrystalline solid

Experimental Protocols

This protocol assumes the crude product is obtained from a synthetic reaction and is in an organic solvent.

Work-up and Liquid-Liquid Extraction

Objective: To remove inorganic salts, water-soluble byproducts, and highly polar impurities.

Materials:

  • Crude reaction mixture containing this compound

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Deionized water (2 x 50 mL per 100 mL of organic phase).

    • Saturated aqueous NaHCO3 solution (1 x 50 mL per 100 mL of organic phase) to neutralize any acidic impurities.

    • Saturated aqueous NaCl solution (1 x 50 mL per 100 mL of organic phase) to facilitate phase separation and remove residual water.

  • Separate the organic layer and transfer it to an Erlenmeyer flask.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4 for 15-20 minutes.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid or oil.

Purification by Column Chromatography

Objective: To separate this compound from non-polar and closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Dry the silica gel and load it onto the top of the packed column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., starting with 2% ethyl acetate in hexane and increasing to 5%, 10%, and 20%).

    • The optimal gradient will depend on the specific impurities present and should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions and monitor the separation by TLC. The product, being moderately polar, is expected to elute after non-polar impurities.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield the purified this compound.

Recrystallization

Objective: To obtain the final product in high purity and crystalline form.

Materials:

  • Purified this compound from chromatography

  • Recrystallization solvent (e.g., ethanol, methanol, hexane, or a mixture such as ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the purified product in a minimum amount of the chosen hot recrystallization solvent.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain pure this compound.

Mandatory Visualization

Purification_Workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (Water, NaHCO3, Brine) start->extraction drying Drying of Organic Phase (Na2SO4) extraction->drying concentration1 Concentration (Rotary Evaporator) drying->concentration1 chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) concentration1->chromatography fraction_collection Fraction Collection & TLC Analysis chromatography->fraction_collection concentration2 Concentration of Pure Fractions fraction_collection->concentration2 recrystallization Recrystallization (e.g., Ethanol/Water) concentration2->recrystallization filtration Vacuum Filtration & Drying recrystallization->filtration final_product Pure this compound filtration->final_product

Caption: Purification workflow for this compound.

Application Notes and Protocols: Derivatization of 4,6-Dibutyl-2H-pyran-2-one for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2H-pyran-2-one scaffold is a privileged heterocyclic motif found in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, cytotoxic, and anti-inflammatory properties.[1][2] The specific analogue, 4,6-Dibutyl-2H-pyran-2-one, with its lipophilic alkyl chains, presents an attractive starting point for the development of new bioactive molecules. This document provides detailed application notes and protocols for the chemical derivatization of this compound and subsequent biological screening of the resulting derivatives. The strategic modification of this core structure can lead to the discovery of novel compounds with enhanced potency and selectivity for various biological targets.

Derivatization Strategies for this compound

The chemical reactivity of the 4,6-dialkyl-2H-pyran-2-one core allows for functionalization at several positions. The primary sites for electrophilic substitution are the electron-rich C3 and C5 positions of the pyranone ring. Additionally, the allylic positions of the butyl groups could potentially be targeted for modification. This section outlines key derivatization reactions to generate a library of analogues for biological screening.

A general workflow for the derivatization and screening process is illustrated below.

Derivatization_Workflow Start This compound Deriv Derivatization Reactions (e.g., Bromination, Formylation, Aminomethylation) Start->Deriv Library Library of Derivatives Deriv->Library Screening Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead

Figure 1: A generalized workflow for the derivatization of this compound and subsequent biological evaluation.

Bromination at the C3 Position

Halogenation, particularly bromination, introduces a versatile handle for further chemical modifications, such as cross-coupling reactions, to introduce a variety of substituents.

Experimental Protocol: Bromination of this compound

This protocol is adapted from a procedure for the bromination of a related pyran-2-one derivative.[3][4]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl4), anhydrous

  • Benzoyl peroxide (initiator)

  • Triethylamine

  • Methylene chloride (CH2Cl2)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous CCl4.

  • Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Concentrate the filtrate under reduced pressure to obtain the crude brominated product.

  • Dissolve the crude product in CH2Cl2 and add triethylamine (1.1 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by silica gel column chromatography to yield 3-bromo-4,6-dibutyl-2H-pyran-2-one.

Formylation at the C3 Position via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich heterocyclic compounds, introducing a reactive aldehyde group that can be further derivatized.[5][6][7][8]

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

Materials:

  • This compound

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium acetate solution, saturated

  • Ice

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF in an ice bath.

  • Add POCl3 (1.2 equivalents) dropwise to the cold DMF while maintaining the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound (1 equivalent) in anhydrous DCE to the freshly prepared Vilsmeier reagent.

  • Allow the reaction mixture to stir at room temperature for 24-48 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium acetate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 3-formyl-4,6-dibutyl-2H-pyran-2-one.

Aminomethylation via Mannich Reaction

The Mannich reaction introduces an aminomethyl group, a common pharmacophore that can enhance the solubility and biological activity of a molecule.[9]

Experimental Protocol: Mannich Reaction on this compound

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • A secondary amine (e.g., dimethylamine, piperidine, morpholine)

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add the secondary amine (1.1 equivalents) and formaldehyde solution (1.1 equivalents) to the flask.

  • Add a catalytic amount of hydrochloric acid and stir the mixture at room temperature or gentle heat (40-50 °C).

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting Mannich base by column chromatography or recrystallization.

Biological Screening Protocols

A generalized workflow for the biological screening of the synthesized derivatives is depicted below.

Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Tertiary Screening P_Assay Single-Dose Assay (e.g., % inhibition) Dose_Response Dose-Response Assay (IC50 / MIC determination) P_Assay->Dose_Response Active Compounds Selectivity Selectivity & Mechanism of Action Studies Dose_Response->Selectivity Potent Compounds Library Compound Library Library->P_Assay

Figure 2: A tiered approach for the biological screening of the derivatized compound library.

Antimicrobial Activity Screening

Protocol: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution Method

This protocol is a standard method for assessing the antimicrobial activity of compounds.[10]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate broth to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microbial strain to be tested.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (microbes in broth without compound) and negative controls (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity Screening

Protocol: Cytotoxicity Assay using MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The following tables summarize representative biological activity data for various 2H-pyran-2-one derivatives from the literature to provide a reference for expected activity ranges.

Table 1: Antimicrobial Activity of Selected 2H-Pyran-2-one Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-oneStaphylococcus aureus1.56[2]
2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-oneStreptococcus sp.0.75[2]
3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4'-methylcoumarin-7-yl)carboxamide]Staphylococcus aureus8[10]
3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4'-methylcoumarin-7-yl)carboxamide]Candida krusei4[10]

Table 2: Cytotoxic Activity of Selected 2H-Pyran-2-one Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
4-[(4-Methylphenyl)amino]-6-phenyl-2H-pyran-2-oneKB (nasopharyngeal)0.059 - 0.090[11]
2-Amino-4,6-diphenylnicotinonitrile Derivative 3MDA-MB-231 (breast)1.81[12]
2-Amino-4,6-diphenylnicotinonitrile Derivative 3MCF-7 (breast)2.85[12]
2-Amino-4,6-diphenylnicotinonitrile Derivative 4MDA-MB-231 (breast)6.93[12]
2-Amino-4,6-diphenylnicotinonitrile Derivative 4MCF-7 (breast)5.59[12]

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel bioactive compounds. The protocols outlined in this document provide a starting point for the synthesis of a diverse library of derivatives and their subsequent evaluation in antimicrobial and anticancer assays. The structure-activity relationship data generated from these screenings will be invaluable for the rational design of more potent and selective therapeutic agents.

References

4,6-Dibutyl-2H-pyran-2-one: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4,6-Dibutyl-2H-pyran-2-one is a valuable heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique structural features, including a conjugated diene system within a lactone ring, make it a reactive precursor for the construction of a variety of complex molecular architectures. This pyran-2-one derivative is particularly useful in the synthesis of highly substituted aromatic and polycyclic compounds through cycloaddition reactions. Its application is of significant interest to researchers and professionals in the fields of medicinal chemistry and materials science, where the development of novel molecular entities is paramount.

The reactivity of the 2H-pyran-2-one core is characterized by its ability to participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. In these reactions, the pyran-2-one acts as the diene component, reacting with a dienophile to form a bicyclic intermediate which can subsequently undergo further transformations to yield a diverse range of products. The butyl substituents at the 4 and 6 positions influence the solubility and reactivity of the molecule and are incorporated into the final product, allowing for the synthesis of specifically functionalized target molecules.

Application Notes

The primary application of this compound in organic synthesis is as a diene in the Diels-Alder reaction. This reaction provides a powerful and atom-economical method for the formation of six-membered rings. Upon cycloaddition, the initial bicyclic adduct often undergoes a retro-Diels-Alder reaction with the extrusion of carbon dioxide to afford a new, highly substituted diene, which can be trapped or can participate in subsequent reactions. This reactivity allows for the synthesis of complex carbocyclic and heterocyclic systems that are challenging to access through other synthetic routes.

A notable application is the synthesis of polysubstituted benzene derivatives. By carefully choosing the dienophile, a wide array of functionalities can be introduced into the resulting aromatic ring. For example, reaction with electron-deficient alkynes or alkenes followed by aromatization can lead to the formation of phthalates, biphenyls, and other highly substituted aromatic compounds. These structures are prevalent in pharmaceuticals, agrochemicals, and functional materials.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of 4,6-dialkyl-2H-pyran-2-ones, which can be adapted for the synthesis of the title compound from a suitable β-keto ester.

Materials:

  • Ethyl 3-oxodecanoate

  • Heptanoyl chloride

  • Sodium hydride (NaH)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), concentrated

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • A solution of ethyl 3-oxodecanoate in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Sodium hydride (1.1 equivalents) is carefully added portion-wise to the stirred solution at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour.

  • A solution of heptanoyl chloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • The reaction is cooled to room temperature and quenched by the slow addition of water.

  • The mixture is acidified with concentrated hydrochloric acid to pH ~1.

  • The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Expected Yield and Characterization:

  • Yields for this type of condensation/cyclization reaction typically range from 40-60%.

  • The product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure.

Spectroscopic Data This compound (Predicted)
¹H NMR (CDCl₃, ppm) δ 5.90-6.10 (m, 2H, H-3, H-5), 2.20-2.40 (t, 4H, 2 x -CH₂-), 1.50-1.70 (m, 4H, 2 x -CH₂-), 1.20-1.40 (m, 4H, 2 x -CH₂-), 0.85-0.95 (t, 6H, 2 x -CH₃)
¹³C NMR (CDCl₃, ppm) δ 164.0 (C=O), 162.0 (C-6), 158.0 (C-4), 110.0 (C-5), 100.0 (C-3), 35.0 (-CH₂-), 31.0 (-CH₂-), 22.0 (-CH₂-), 14.0 (-CH₃)
IR (cm⁻¹) ~1720 (C=O, lactone), ~1640, 1560 (C=C)
MS (m/z) Expected M⁺ at 208.30
Protocol 2: Diels-Alder Reaction of this compound with N-Phenylmaleimide

This protocol outlines the [4+2] cycloaddition reaction between this compound and N-phenylmaleimide to form a bicyclic adduct.

Materials:

  • This compound

  • N-Phenylmaleimide

  • Anhydrous toluene or xylene

  • Organic solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, this compound (1.0 equivalent) and N-phenylmaleimide (1.0 equivalent) are dissolved in anhydrous toluene.

  • The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction is monitored by TLC.

  • After completion of the reaction (as indicated by TLC), the solvent is removed under reduced pressure.

  • The crude residue is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the Diels-Alder adduct.

Expected Yield and Characterization:

  • Yields for Diels-Alder reactions of 2H-pyran-2-ones can vary widely but are often in the range of 50-80%.

  • The structure of the bicyclic adduct should be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Reaction Product Yield Melting Point (°C)
Diels-Alder adduct50-80%Dependent on purity

Visualizations

Synthesis_of_4_6_Dibutyl_2H_pyran_2_one cluster_reagents Ethyl_3_oxodecanoate Ethyl 3-oxodecanoate Intermediate Acylated β-keto ester (Intermediate) Ethyl_3_oxodecanoate->Intermediate 2. Heptanoyl chloride, 0 °C to reflux Heptanoyl_chloride Heptanoyl chloride Heptanoyl_chloride->Intermediate NaH 1. NaH, Et₂O, 0 °C to rt HCl 3. H₃O⁺ (workup) Product This compound Intermediate->Product Intramolecular cyclization and dehydration

Caption: Synthetic pathway for this compound.

Diels_Alder_Reaction Pyranone This compound Adduct Bicyclic Adduct (exo/endo mixture) Pyranone->Adduct [4+2] Cycloaddition (Toluene, reflux) Dienophile N-Phenylmaleimide Dienophile->Adduct Aromatic_Product Polysubstituted Benzene Derivative Adduct->Aromatic_Product Retro-Diels-Alder (-CO₂)

Caption: Diels-Alder reaction of this compound.

Troubleshooting & Optimization

optimizing reaction conditions for 4,6-Dibutyl-2H-pyran-2-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-Dibutyl-2H-pyran-2-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Degradation of starting materials or product: The reaction temperature may be too high, or the reagents may be of poor quality. 3. Ineffective catalyst: The chosen catalyst may not be suitable for the specific substrates. 4. Presence of moisture: Anhydrous conditions may be critical for the reaction.1. Optimize reaction conditions: Systematically vary the reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). 2. Ensure quality of reagents: Use freshly distilled solvents and high-purity starting materials. Consider lowering the reaction temperature and extending the reaction time. 3. Screen different catalysts: Experiment with various acid or base catalysts. For instance, if using a base-catalyzed condensation, consider alternatives like sodium ethoxide, potassium tert-butoxide, or a non-nucleophilic base like DBU. 4. Maintain anhydrous conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Byproducts 1. Side reactions: The reaction conditions may favor competing reaction pathways, such as self-condensation of the starting materials or polymerization. 2. Ring-opening of the pyran-2-one: The product can be susceptible to nucleophilic attack, leading to ring-opened byproducts, especially if excess nucleophiles or harsh basic/acidic conditions are used in workup.[1][2]1. Adjust stoichiometry and addition rate: Use a precise stoichiometry of reactants. Consider slow, dropwise addition of one reactant to the other to maintain a low concentration of the added reactant and minimize self-condensation. 2. Modify workup procedure: Use a mild acidic quench (e.g., saturated ammonium chloride solution) to neutralize the reaction mixture. Avoid strong acids or bases during extraction and purification.
Difficulty in Product Purification 1. Co-elution of impurities: Byproducts may have similar polarity to the desired product, making separation by column chromatography challenging. 2. Product instability on silica gel: The acidic nature of silica gel can sometimes lead to the degradation of acid-sensitive products.1. Optimize chromatography conditions: Screen different solvent systems for column chromatography to achieve better separation. Consider using a different stationary phase, such as neutral alumina. 2. Alternative purification methods: Explore other purification techniques such as distillation (if the product is thermally stable and volatile) or recrystallization from a suitable solvent system.
Inconsistent Results 1. Variability in reagent quality: Impurities in starting materials or solvents can affect the reaction outcome. 2. Atmospheric moisture: Reactions sensitive to moisture can yield inconsistent results if not performed under strictly anhydrous conditions.1. Standardize materials: Use reagents from the same batch for a series of experiments. Purify starting materials if their purity is questionable. 2. Ensure inert atmosphere: Consistently use an inert atmosphere for moisture-sensitive reactions.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for this compound?

A common and plausible approach for the synthesis of 4,6-dialkyl-2H-pyran-2-ones is the condensation of a β-keto ester with an α,β-unsaturated ketone, or a related condensation reaction involving a dicarbonyl compound. For this compound, a potential route is the base-catalyzed condensation of ethyl butyrylacetate with heptan-2-one.

Q2: What are the key reaction parameters to optimize for this synthesis?

The critical parameters to optimize for the synthesis of this compound include:

  • Choice of Base: The strength and steric hindrance of the base can significantly impact the reaction yield and selectivity. Common bases for such condensations include sodium ethoxide, potassium tert-butoxide, and sodium hydride.

  • Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction rate. Aprotic solvents like THF, dioxane, or toluene are often used.

  • Temperature: The reaction temperature affects the rate of reaction and the formation of byproducts. Optimization is crucial to find a balance between a reasonable reaction time and minimal side reactions.

  • Reaction Time: The reaction should be monitored to determine the optimal time for completion and to avoid product degradation from prolonged reaction times.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for monitoring the progress of the reaction.

  • Product Characterization: The structure and purity of the final product should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Q4: Are there any known side reactions to be aware of?

Yes, potential side reactions include:

  • Self-condensation of the β-keto ester or the ketone. This can be minimized by controlling the rate of addition and the stoichiometry of the reactants.

  • Ring-opening of the 2H-pyran-2-one product. The lactone ring can be opened by nucleophiles.[1][2] This is more likely to occur under harsh basic or acidic conditions, particularly during the workup.

  • Formation of isomers. Depending on the reaction mechanism, there might be a possibility of forming isomeric pyran-2-ones.

Experimental Protocol: Synthesis of this compound

This protocol is a suggested starting point and may require optimization.

Materials:

  • Ethyl butyrylacetate

  • Heptan-2-one

  • Sodium ethoxide

  • Anhydrous ethanol

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add sodium ethoxide (1.1 equivalents) to anhydrous toluene in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Addition of Reactants: Cool the suspension to 0 °C. Add a solution of ethyl butyrylacetate (1.0 equivalent) in anhydrous toluene dropwise from the dropping funnel over 30 minutes. Stir the mixture at 0 °C for an additional 30 minutes. Then, add a solution of heptan-2-one (1.0 equivalent) in anhydrous toluene dropwise over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and add water. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Data Presentation

The following table presents hypothetical data for the optimization of reaction conditions for the synthesis of this compound, based on general principles and literature on analogous reactions.

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1NaOEt (1.1)Toluene110 (reflux)1245
2NaH (1.1)THF66 (reflux)2435
3K-OtBu (1.1)t-BuOH82 (reflux)855
4DBU (1.2)Acetonitrile82 (reflux)1840
5NaOEt (1.1)Ethanol78 (reflux)1650

Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product prep 1. Add Sodium Ethoxide to Anhydrous Toluene add_eba 2. Add Ethyl Butyrylacetate at 0°C prep->add_eba Inert Atmosphere add_h2o 3. Add Heptan-2-one at 0°C add_eba->add_h2o reflux 4. Heat to Reflux add_h2o->reflux monitor 5. Monitor by TLC reflux->monitor quench 6. Quench with aq. NH4Cl monitor->quench Reaction Complete extract 7. Extract with Ethyl Acetate quench->extract wash 8. Wash with aq. NaHCO3 & Brine extract->wash dry 9. Dry and Concentrate wash->dry purify 10. Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: 4,6-Dibutyl-2H-pyran-2-one Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4,6-Dibutyl-2H-pyran-2-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 4,6-dialkyl-2H-pyran-2-ones like this compound?

A1: The most prevalent method is the acid-catalyzed self-condensation of a β-keto ester. In the case of this compound, the likely starting material would be ethyl 3-oxoheptanoate. This process involves the cyclization and dehydration to form the pyran-2-one ring. Alternative methods, such as palladium-catalyzed cross-coupling reactions, can also be employed for the synthesis of substituted 2-pyrones.[1][2]

Q2: What are the critical parameters to control for maximizing the yield?

A2: Key parameters include the choice of acid catalyst, reaction temperature, and reaction time. Strong acids like sulfuric acid are commonly used. The temperature needs to be carefully controlled to promote the desired condensation reaction while minimizing side reactions such as decomposition. The optimal reaction time will depend on the specific substrate and conditions.

Q3: What are the likely side products in this synthesis?

A3: Potential side products can arise from incomplete cyclization, dehydration, or polymerization of the starting materials or the product. Open-chain intermediates may also be present in the crude product.[1] Additionally, depending on the reaction conditions, regioisomers or products from alternative cyclization pathways might be formed.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel, followed by distillation under reduced pressure. The choice of eluent for chromatography will depend on the polarity of the crude product mixture; a common starting point is a mixture of hexane and ethyl acetate.

Q5: Can this synthesis be performed under microwave irradiation?

A5: Yes, microwave-assisted synthesis has been shown to accelerate Diels-Alder reactions involving 2H-pyran-2-ones and can potentially be applied to the synthesis of the pyran-2-one core itself to reduce reaction times.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive catalyst- Incorrect reaction temperature- Insufficient reaction time- Poor quality starting materials- Use fresh, anhydrous acid catalyst.- Optimize the reaction temperature. Start with literature values for similar compounds and perform small-scale experiments at different temperatures.- Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.- Ensure the purity of the starting β-keto ester.
Formation of a Complex Mixture of Products - Reaction temperature is too high, leading to decomposition.- Presence of impurities in the starting materials.- Side reactions are favored under the current conditions.- Lower the reaction temperature.- Purify the starting materials before use.- Screen different acid catalysts (e.g., p-toluenesulfonic acid) or catalyst concentrations.
Product Decomposes During Work-up or Purification - The product is sensitive to acid or base.- The product is thermally unstable at the distillation temperature.- Neutralize the reaction mixture carefully during work-up.- Use a milder purification technique, such as flash column chromatography.- Perform distillation under a higher vacuum to lower the boiling point.
Difficulty in Removing Solvent/Starting Material - Co-elution during column chromatography.- Similar boiling points.- Optimize the mobile phase for column chromatography to improve separation.- Use a more efficient distillation apparatus, such as a spinning band distillation column.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of a Generic 4,6-Dialkyl-2H-pyran-2-one

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1H₂SO₄ (10)Toluene801245
2H₂SO₄ (10)Toluene110665
3H₂SO₄ (15)Toluene110672
4p-TSA (10)Toluene110868
5H₂SO₄ (15)Xylene140455 (decomposition observed)

Note: This data is representative and based on general principles for optimizing similar reactions. Actual results for this compound may vary.

Experimental Protocols

General Protocol for the Synthesis of this compound via Acid-Catalyzed Condensation

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-oxoheptanoate (1.0 eq).

  • Addition of Catalyst: Add concentrated sulfuric acid (0.15 eq) dropwise to the stirred starting material.

  • Reaction: Heat the reaction mixture to 110 °C and maintain for 6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the pure this compound.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add Ethyl 3-oxoheptanoate to Flask B 2. Add H₂SO₄ Catalyst A->B C 3. Heat to 110°C for 6h B->C D 4. Cool and Dilute with Ether C->D E 5. Wash with NaHCO₃ and Brine D->E F 6. Dry and Concentrate E->F G 7. Column Chromatography F->G H 8. Pure this compound G->H

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of This compound Cause1 Reaction Conditions Start->Cause1 Cause2 Starting Material Quality Start->Cause2 Cause3 Side Reactions Start->Cause3 Sol1a Optimize Temperature Cause1->Sol1a Sol1b Vary Catalyst/Concentration Cause1->Sol1b Sol1c Adjust Reaction Time Cause1->Sol1c Sol2 Purify Starting Material Cause2->Sol2 Sol3 Use Milder Conditions Cause3->Sol3

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

stability and degradation pathways of 4,6-Dibutyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4,6-Dibutyl-2H-pyran-2-one. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

The stability of this compound, like other 2H-pyran-2-one derivatives, is influenced by several factors including pH, temperature, light, and the presence of oxidizing agents. The 2H-pyran-2-one ring is susceptible to nucleophilic attack and ring-opening reactions.[1]

Q2: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in the available literature, based on the chemistry of similar pyran-2-one compounds, the following degradation pathways are likely:

  • Hydrolysis: The ester linkage within the lactone ring is susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the opening of the pyran ring to form a corresponding hydroxy carboxylic acid.

  • Oxidation: The double bonds in the pyran ring can be susceptible to oxidation, potentially leading to the formation of various oxidized derivatives. Studies on similar compounds like 4-methyltetrahydropyran have shown oxidation at the carbon adjacent to the ring oxygen.[2]

  • Photodegradation: Exposure to UV light can induce degradation, although the specific photoproducts are not well-characterized for this compound.

  • Thermal Decomposition: At elevated temperatures, pyran derivatives can undergo thermal decomposition. For some dihydropyran compounds, this involves a retro-Diels-Alder reaction.[3][4]

Q3: Are there any known incompatibilities of this compound with common excipients?

  • Strong acids and bases: These can catalyze the hydrolysis of the lactone ring.

  • Strong oxidizing agents: These may lead to oxidative degradation of the molecule.

  • Nucleophilic excipients: Amines or thiols could potentially react with the electrophilic centers of the pyran-2-one ring.[1]

Troubleshooting Guides

Issue 1: Unexpected degradation of the compound during storage.
Potential Cause Troubleshooting Step
Exposure to light Store the compound in an amber vial or protect it from light.
Elevated temperature Store the compound at the recommended temperature, typically in a refrigerator or freezer. Avoid repeated freeze-thaw cycles.
Presence of moisture Store the compound in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).
Incompatible container Ensure the storage container is made of an inert material (e.g., glass or a compatible polymer).
Issue 2: Variability in experimental results.
Potential Cause Troubleshooting Step
Degradation in solution Prepare solutions fresh before each experiment. If solutions need to be stored, protect them from light and store them at a low temperature. Consider using a buffered solution to maintain a stable pH.
Interaction with solvents Use high-purity solvents. Be aware that protic solvents (e.g., methanol, water) may participate in degradation pathways.
Presence of impurities Characterize the purity of the starting material using appropriate analytical techniques (e.g., HPLC, NMR). Purify the compound if necessary.

Experimental Protocols

The following are general protocols for assessing the stability of this compound. These should be adapted based on the specific experimental needs.

Protocol 1: Forced Degradation Study (Hydrolysis)
  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Prepare Degradation Solutions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH.

    • Neutral Hydrolysis: Dilute the stock solution with purified water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C).

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the samples if necessary, and then analyze by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

Protocol 2: Forced Degradation Study (Oxidation)
  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent.

  • Prepare Degradation Solution: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubation: Incubate the solution at room temperature or a slightly elevated temperature, protected from light.

  • Sampling: Withdraw aliquots at various time points.

  • Analysis: Analyze the samples by HPLC to monitor the degradation of the parent compound.

Visualizations

Degradation Pathways

This compound This compound Hydroxy Carboxylic Acid Hydroxy Carboxylic Acid This compound->Hydroxy Carboxylic Acid Hydrolysis (Acid/Base) Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation Photodegradation Products Photodegradation Products This compound->Photodegradation Products Photolysis

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution Stock Solution Acid Acid Stock Solution->Acid Base Base Stock Solution->Base Oxidant Oxidant Stock Solution->Oxidant Light Light Stock Solution->Light Heat Heat Stock Solution->Heat HPLC Analysis HPLC Analysis Acid->HPLC Analysis Base->HPLC Analysis Oxidant->HPLC Analysis Light->HPLC Analysis Heat->HPLC Analysis Characterization of Degradants Characterization of Degradants HPLC Analysis->Characterization of Degradants

Caption: General workflow for forced degradation studies.

References

Technical Support Center: Purification of Pyran-2-ones by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying pyran-2-ones using column chromatography.

Frequently Asked Questions (FAQs)

Q1: My pyran-2-one appears to be decomposing on the silica gel column. What can I do?

A1: Decomposition of sensitive compounds on standard silica gel is a common issue, potentially due to the acidic nature of the silica surface. Some pyranonaphthoquinones, for example, have been observed to degrade when exposed to silica gel.[1][2]

Here are several strategies to mitigate decomposition:

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. A common method is to use triethylamine. Prepare a slurry of silica gel in your chosen non-polar solvent and add 1-2% triethylamine.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[3]

  • Test for Stability: Before running a large-scale column, test your compound's stability by spotting it on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any new spots (degradation products) appear.[3]

Q2: I'm having trouble separating my pyran-2-one from a closely-related impurity (co-elution). How can I improve the separation?

A2: Co-elution occurs when two or more compounds travel through the column at the same rate.[4] To resolve this, you need to alter the chromatography conditions to change the relative affinities of the compounds for the stationary and mobile phases.

  • Optimize the Mobile Phase:

    • Decrease Polarity: If using normal-phase chromatography (e.g., silica gel with hexane/ethyl acetate), a significant first step is to weaken the mobile phase by decreasing the proportion of the more polar solvent (e.g., ethyl acetate). This increases the retention time of compounds on the column, which can often improve separation.[4]

    • Change Solvents: Sometimes, simply changing the solvent system, even if the overall polarity is similar, can resolve co-eluting spots. For example, substituting ethyl acetate with a mixture of dichloromethane and acetone might alter the specific interactions of your compounds with the silica gel.

  • Improve Column Efficiency:

    • Use Finer Silica: Using silica gel with a smaller particle size (higher mesh) increases the surface area and can lead to better separation.

    • Optimize Flow Rate: A slower flow rate generally provides more time for equilibrium between the stationary and mobile phases, leading to better resolution. For flash chromatography, reducing the pressure can help.[5]

  • Check for Overloading: Loading too much sample can cause bands to broaden and overlap. Try running the column with a smaller amount of crude material.

Q3: My pyran-2-one is not coming off the column, or it's eluting very slowly and broadly (peak tailing). What should I do?

A3: This issue usually indicates that the mobile phase is not polar enough to effectively move your compound through the stationary phase.

  • Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent in your eluent system.[3] For example, if you are using a 9:1 hexane:ethyl acetate mixture, try switching to 4:1 or even 2:1. This will increase the mobile phase's affinity for your compound and speed up its elution.

  • Check Solubility: Ensure your compound is soluble in the mobile phase. If it precipitates on the column, it will not elute properly.[6] If solubility is an issue, you may need to change your solvent system entirely.

  • Rule out Decomposition: As mentioned in Q1, it's possible the compound has decomposed on the column and will never elute.[3] Always check for stability first.

Q4: How do I choose the right solvent system (mobile phase) for my pyran-2-one purification?

A4: The ideal solvent system is typically determined using Thin Layer Chromatography (TLC) beforehand.

  • Spot your crude reaction mixture on a silica gel TLC plate.

  • Test different solvent systems. Common choices for pyran-2-ones are mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[7]

  • Aim for an Rf value of ~0.3 for your desired compound. The Rf (retention factor) is the distance the spot travels divided by the distance the solvent front travels. An Rf in the 0.2-0.4 range on TLC usually translates well to good separation on a column.

  • Ensure good separation from impurities. The spots for your product and any impurities should be as far apart as possible.

Data Presentation

The following table summarizes typical mobile phase compositions used for the purification of pyran-2-one derivatives as found in literature. The optimal ratio for a specific compound must be determined experimentally using TLC.

Compound TypeStationary PhaseMobile Phase SystemTypical Ratios (v/v)Reference(s)
Functionalized 2H-pyran-2-onesSilica GelEthyl Acetate / Hexane1:4[7]
Dihydropyran-2-one derivativeSilica GelEthyl Acetate / Hexanes1:2[8]
General Pyran-2-onesSilica GelDichloromethane / HexaneVaries[3]
General Pyran-2-onesSilica GelAcetone / HexaneVaries[3]

Experimental Protocols

Protocol: General Column Chromatography Purification of a Pyran-2-one

This protocol outlines a standard procedure for purifying a pyran-2-one derivative using flash column chromatography on silica gel.

1. Preparation of the Slurry:

  • In a beaker, add the required amount of silica gel (typically 40-63 µm particle size). A general rule is to use a 50:1 to 100:1 mass ratio of silica gel to crude material.

  • Add your initial, low-polarity mobile phase (e.g., 95:5 hexane:EtOAc) to the silica gel to create a slurry that can be easily poured but is not overly dilute. Stir gently to remove air bubbles.

2. Packing the Column:

  • Ensure the column's stopcock is closed. Place a small plug of cotton or glass wool at the bottom of the column if it doesn't have a built-in frit.[9]

  • Add a small layer (approx. 1 cm) of sand.

  • Pour the silica slurry into the column. Use a funnel to avoid spilling.

  • Gently tap the side of the column to help the silica pack evenly and dislodge any trapped air bubbles.[10]

  • Open the stopcock and allow the solvent to drain until the solvent level is just above the top of the silica bed. Do not let the column run dry.[5]

  • Add another thin layer of sand on top of the silica bed to prevent it from being disturbed during sample and solvent loading.[5]

3. Loading the Sample:

  • Wet Loading: Dissolve your crude pyran-2-one mixture in the minimum amount of a solvent (DCM is often a good choice as it's volatile and dissolves many compounds).[5] Using a pipette, carefully add this solution to the top of the column. Allow the sample to absorb completely into the silica.

  • Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent using a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[6]

4. Running the Column:

  • Carefully add your mobile phase to the top of the column.

  • If using flash chromatography, apply pressure (typically 1-4 psi) to the top of the column to achieve a steady flow rate.[5]

  • Begin collecting fractions in test tubes.

  • If your desired compound is eluting too slowly, you can gradually increase the polarity of the mobile phase (gradient elution). For example, move from 95:5 hexane:EtOAc to 90:10, then 80:20, etc.

5. Analysis of Fractions:

  • Use TLC to analyze the collected fractions to determine which ones contain your pure compound.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified pyran-2-one.

Mandatory Visualization

Below is a troubleshooting workflow for common issues encountered during the column chromatography of pyran-2-ones.

G start Start Purification check_tlc Run TLC with Crude Mixture start->check_tlc run_column Run Column check_tlc->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions problem Problem with Separation? analyze_fractions->problem no_elution Compound Not Eluting? problem->no_elution Yes success Pure Product Isolated problem->success No co_elution Co-elution of Impurities? no_elution->co_elution No increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes decomposition Streaking / New Spots on TLC? (Potential Decomposition) co_elution->decomposition No decrease_polarity Decrease Mobile Phase Polarity or Change Solvent System co_elution->decrease_polarity Yes deactivate_silica Use Deactivated Silica or Alumina decomposition->deactivate_silica Yes failure Purification Failed decomposition->failure No increase_polarity->run_column decrease_polarity->run_column deactivate_silica->run_column

References

minimizing side-product formation in pyran-2-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pyran-2-one synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help minimize side-product formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products observed during the synthesis of pyran-2-ones?

A1: Side-product formation is highly dependent on the chosen synthetic route. However, some common classes of side-products include incompletely cyclized intermediates, dimers or polymers of the starting materials or product, and products arising from decarboxylation or rearrangement reactions. For instance, in syntheses involving acetoacetic esters, self-condensation of the ester can be a competing reaction.

Q2: How does temperature control affect the formation of side-products in pyran-2-one synthesis?

A2: Temperature is a critical parameter. Excessively high temperatures can promote polymerization and decomposition of reagents and products. Conversely, a temperature that is too low may result in an incomplete reaction, leaving significant amounts of starting material that can complicate purification. The optimal temperature is specific to the reaction and should be carefully controlled.

Q3: Can the choice of catalyst influence the purity of the final pyran-2-one product?

A3: Absolutely. The catalyst not only affects the reaction rate but also its selectivity. For example, in the Pechmann condensation for coumarin synthesis (a related benzopyran-2-one), strong protic acids can cause side-reactions, while milder Lewis acids might offer higher selectivity. The catalyst loading is also important; too much catalyst can sometimes promote side-product formation.

Troubleshooting Guide

This guide addresses common issues encountered during pyran-2-one synthesis.

Issue Potential Cause Recommended Solution
Low or No Yield of Pyran-2-one 1. Inactive catalyst.2. Reaction temperature is too low.3. Purity of starting materials is low.1. Use a fresh or newly activated catalyst.2. Gradually increase the reaction temperature in increments of 5-10°C.3. Purify starting materials before use (e.g., distillation, recrystallization).
Multiple Products Observed (TLC/LC-MS) 1. Reaction temperature is too high, promoting side-reactions.2. Incorrect stoichiometry of reactants.3. Reaction time is too long, leading to product degradation.1. Lower the reaction temperature.2. Carefully control the molar ratios of the reactants.3. Monitor the reaction progress by TLC or LC-MS and quench the reaction once the starting material is consumed.
Formation of Polymeric Material 1. High concentration of reactants.2. Presence of radical initiators (e.g., peroxides in solvents).1. Perform the reaction at a lower concentration.2. Use freshly distilled, inhibitor-free solvents.

Experimental Protocols

Synthesis of 4,6-dimethyl-2H-pyran-2-one from Ethyl Acetoacetate and Crotonic Anhydride

This protocol is an example of a common method for pyran-2-one synthesis.

Materials:

  • Ethyl acetoacetate

  • Crotonic anhydride

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate solution (saturated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of ethyl acetoacetate (1.0 eq) in a suitable solvent, add crotonic anhydride (1.1 eq).

  • Slowly add polyphosphoric acid (PPA) to the mixture while maintaining the temperature below 40°C.

  • After the addition of PPA, heat the reaction mixture to 80-90°C and stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralize the aqueous solution with saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain 4,6-dimethyl-2H-pyran-2-one.

Visual Guides

TroubleshootingWorkflow start Low Yield of Pyran-2-one check_sm Check Starting Material Purity start->check_sm sm_impure Starting Material Impure? check_sm->sm_impure purify_sm Purify Starting Materials (Distillation/Recrystallization) sm_impure->purify_sm Yes check_conditions Review Reaction Conditions sm_impure->check_conditions No end_node Re-run Experiment purify_sm->end_node temp_low Temperature Too Low? check_conditions->temp_low increase_temp Increase Temperature Incrementally temp_low->increase_temp Yes catalyst_issue Catalyst Inactive? temp_low->catalyst_issue No increase_temp->end_node replace_catalyst Use Fresh/Activated Catalyst catalyst_issue->replace_catalyst Yes catalyst_issue->end_node No replace_catalyst->end_node

A troubleshooting workflow for low yield in pyran-2-one synthesis.

ReactionPathway reactants β-Ketoester + α,β-Unsaturated Acid Derivative michael_add Michael Addition reactants->michael_add intermediate Acyclic Intermediate michael_add->intermediate cyclization Intramolecular Cyclization (Dehydration) intermediate->cyclization side_reaction Side Reactions (e.g., Polymerization) intermediate->side_reaction product Pyran-2-one cyclization->product side_product Side-Products side_reaction->side_product

A generalized reaction pathway for pyran-2-one synthesis.

solubility issues of 4,6-Dibutyl-2H-pyran-2-one in common solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 4,6-Dibutyl-2H-pyran-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Based on its chemical structure, which includes two butyl chains, this compound is a hydrophobic and lipophilic molecule. This structure predicts poor solubility in aqueous solutions and good solubility in most organic solvents. The general principle of "like dissolves like" is useful for predicting solubility behavior.

Q2: In which common organic solvents can I expect this compound to dissolve?

You can expect good solubility in common water-miscible organic solvents. For biological assays, it is common practice to first dissolve the compound in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution before diluting with an aqueous buffer[1].

Q3: How can I prepare a solution of this compound for use in aqueous-based biological assays?

Due to its poor water solubility, direct dissolution in aqueous buffers is not recommended as it will likely result in an insoluble suspension. The standard method is to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF. This stock solution can then be serially diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system.

Q4: I observed precipitation when I diluted my organic stock solution into my aqueous buffer. What should I do?

Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous/organic co-solvent mixture. To resolve this, you can try:

  • Reducing the final concentration: Your target concentration may be too high for the compound's solubility in the final buffer system.

  • Increasing the percentage of co-solvent: Be cautious, as higher concentrations of solvents like DMSO can be toxic to cells.

  • Using solubility-enhancing excipients: Techniques such as the use of co-solvents, hydrotropy, or complexation with cyclodextrins can improve aqueous solubility[2][3][4].

Q5: Are there advanced methods to improve the aqueous solubility of this compound?

Yes, several formulation strategies can enhance the solubility of poorly soluble drugs and compounds.[2][5] These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase solubility.[4][6]

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier at the molecular level.[2]

  • Complexation: Using molecules like cyclodextrins to form inclusion complexes, which have a hydrophilic exterior and can improve aqueous solubility.[3]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[5]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Compound will not dissolve in the chosen organic solvent. The solvent may not be appropriate for the compound's polarity.Try a different solvent from the "Predicted Solubility" table below. Consider solvents like DMSO, DMF, or ethanol for initial tests.
Precipitation occurs when adding the stock solution to an aqueous buffer. The compound's solubility limit in the final aqueous/organic mixture has been exceeded.Lower the final concentration of the compound. Prepare a more dilute stock solution. Ensure rapid mixing during dilution. Consider using a vortex mixer.
Inconsistent results in biological assays. The compound may be precipitating out of solution at the incubation temperature, leading to variable effective concentrations.Visually inspect your assay plates for any signs of precipitation. Determine the kinetic solubility of the compound in your specific assay medium. Consider using solubility enhancers if the issue persists.
The compound appears to be an oil, making it difficult to weigh. This is characteristic of some organic compounds.Warm the compound gently to ensure it is a homogenous liquid before attempting to dissolve it. Alternatively, if a precise concentration is not initially required, a qualitative solubility test can be performed.

Predicted Solubility Data

The following table provides a qualitative prediction of the solubility of this compound in common laboratory solvents, based on general principles of organic chemistry. Note: This is an estimation and should be confirmed experimentally.

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticInsolubleThe long butyl chains make the molecule highly nonpolar.
Phosphate-Buffered Saline (PBS)Aqueous BufferInsolubleSimilar to water, the high polarity of the buffer will not favor dissolution.
MethanolPolar ProticSparingly Soluble to SolubleThe alkyl group of the alcohol can interact with the butyl chains.
EthanolPolar ProticSolubleOffers a good balance of polar and nonpolar characteristics.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA strong, polar aprotic solvent capable of dissolving many nonpolar compounds.
N,N-Dimethylformamide (DMF)Polar AproticSolubleSimilar to DMSO, it is effective for a wide range of organic molecules.
AcetonePolar AproticSolubleA good solvent for many organic compounds.
Dichloromethane (DCM)NonpolarSolubleThe nonpolar nature is well-suited for the hydrophobic compound.
HexaneNonpolarSoluble"Like dissolves like"; the nonpolar solvent will readily dissolve the nonpolar compound.

Experimental Protocols

Protocol 1: Qualitative Solubility Determination

This protocol is adapted from standard laboratory procedures for determining the solubility of an organic compound.[7][8][9]

  • Preparation: Add approximately 10-20 mg of this compound to a small test tube.

  • Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

  • Mixing: Vigorously shake the test tube for 60 seconds.[9]

  • Observation: Observe the solution.

    • Soluble: The compound completely disappears, leaving a clear solution.

    • Sparingly Soluble: A significant portion of the compound dissolves, but some solid particles remain.

    • Insoluble: The compound does not appear to dissolve at all.

  • Heating (Optional): If the compound is insoluble or sparingly soluble, gently warm the mixture in a water bath to see if solubility increases with temperature.

  • Record: Document your observations for each solvent tested.

Protocol 2: Preparation of a Stock Solution for Biological Assays
  • Weighing: Accurately weigh a desired amount of this compound in a microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of a water-miscible organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: When ready to use, thaw an aliquot of the stock solution. Serially dilute the stock solution into your aqueous assay buffer to achieve the final desired concentrations. Ensure the final percentage of the organic solvent is consistent across all experimental conditions and controls.

Visual Guides

TroubleshootingWorkflow cluster_no cluster_yes start Start: Solubility Issue Encountered check_solvent Is the compound dissolving in the initial solvent? start->check_solvent no_dissolve No check_solvent->no_dissolve yes_dissolve Yes check_solvent->yes_dissolve consult_table Consult Predicted Solubility Table no_dissolve->consult_table try_dmso_dmf Try a strong polar aprotic solvent (e.g., DMSO, DMF) consult_table->try_dmso_dmf re_evaluate Re-evaluate solubility try_dmso_dmf->re_evaluate re_evaluate->check_solvent dilute_aqueous Diluting into aqueous buffer? yes_dissolve->dilute_aqueous precipitate Precipitation observed? dilute_aqueous->precipitate Yes proceed Proceed with experiment dilute_aqueous->proceed No no_precipitate No precipitate->no_precipitate yes_precipitate Yes precipitate->yes_precipitate no_precipitate->proceed lower_conc Lower final concentration yes_precipitate->lower_conc use_enhancer Consider solubility enhancers (e.g., co-solvents) lower_conc->use_enhancer use_enhancer->proceed

Caption: Troubleshooting workflow for solubility issues.

StockSolutionWorkflow cluster_dilution Working Solution Preparation start Start: Prepare Solution for Assay weigh_compound 1. Weigh Compound start->weigh_compound add_organic_solvent 2. Add Organic Solvent (e.g., DMSO) to create stock solution weigh_compound->add_organic_solvent dissolve 3. Vortex/Sonicate to Dissolve add_organic_solvent->dissolve check_dissolution Is compound fully dissolved? dissolve->check_dissolution thaw_stock 4. Thaw Stock Aliquot check_dissolution->thaw_stock Yes end_fail Troubleshoot (see workflow) check_dissolution->end_fail No serial_dilute 5. Serially dilute into aqueous assay buffer thaw_stock->serial_dilute final_check 6. Visually check for precipitation serial_dilute->final_check end_success Ready for experiment final_check->end_success No Precipitation final_check->end_fail Precipitation

Caption: Stock solution preparation and dilution workflow.

References

safe handling and storage procedures for 4,6-Dibutyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is a generalized guide based on safety data for structurally similar pyran-2-one derivatives. A specific Safety Data Sheet (SDS) for 4,6-Dibutyl-2H-pyran-2-one should be consulted for definitive safety and handling procedures.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the safe handling and storage of this compound during their experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Skin or Eye Irritation After Handling Direct contact with the compound.Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[1] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1]
Accidental Ingestion or Inhalation Improper handling or inadequate ventilation.Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms occur, seek medical attention.
Spill in the Laboratory Accidental release from the container.For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures. Ensure adequate ventilation. Avoid release into the environment.
Unstable Storage Conditions Improper storage environment.Ensure the compound is stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Keep away from heat, sparks, and open flames.[1]

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with this compound?

Based on data from similar pyran derivatives, this compound is expected to cause skin and eye irritation.[1] It may be harmful if swallowed, in contact with skin, or if inhaled.[3] Additionally, related compounds have shown to be harmful or toxic to aquatic life.[1][2]

2. What personal protective equipment (PPE) should I wear when handling this compound?

It is recommended to wear the following PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.[4]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]

3. How should I properly store this compound in the laboratory?

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] It should be kept away from sources of ignition such as heat, sparks, and open flames.[1]

4. What should I do in case of a fire involving this compound?

In case of a fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[4]

5. Are there any known chemical incompatibilities with this compound?

While specific data for this compound is unavailable, it is prudent to avoid strong oxidizing agents, as they are incompatible with similar chemical structures.[4][5]

Safe Handling and Storage Workflow

Safe Handling and Storage of this compound cluster_handling Handling Procedures cluster_storage Storage Procedures Assess Hazards Assess Hazards Wear PPE Wear PPE Assess Hazards->Wear PPE Potential for skin/eye contact Use in Ventilated Area Use in Ventilated Area Wear PPE->Use in Ventilated Area Inhalation risk Avoid Ignition Sources Avoid Ignition Sources Use in Ventilated Area->Avoid Ignition Sources Combustible nature Handle Spills Promptly Handle Spills Promptly Avoid Ignition Sources->Handle Spills Promptly Store in Cool, Dry Place Store in Cool, Dry Place Handle Spills Promptly->Store in Cool, Dry Place Keep Container Sealed Keep Container Sealed Store in Cool, Dry Place->Keep Container Sealed Separate from Incompatibles Separate from Incompatibles Keep Container Sealed->Separate from Incompatibles e.g., Oxidizing Agents End End Separate from Incompatibles->End Start Start Start->Assess Hazards

Caption: Logical workflow for the safe handling and storage of this compound.

References

challenges in the scale-up synthesis of 4,6-Dibutyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4,6-Dibutyl-2H-pyran-2-one.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Question 1: Low Yield of this compound in Acid-Catalyzed Cyclocondensation

Answer:

Low yields during the acid-catalyzed cyclocondensation of ethyl 3-oxo-heptanoate are a common challenge. Several factors can contribute to this issue, including incomplete reaction, side product formation, and suboptimal reaction conditions. A primary competing reaction is the formation of a furanone byproduct.

To optimize the yield, consider the following:

  • Catalyst Choice and Concentration: The type and concentration of the acid catalyst are critical. While strong acids like sulfuric acid are often used, they can promote side reactions at larger scales. Lewis acids may offer better selectivity.

  • Temperature Control: Exothermic reactions can lead to temperature spikes, favoring side product formation. Gradual heating and efficient temperature monitoring are crucial for scale-up.

  • Water Removal: The formation of the pyranone ring involves the elimination of water. Efficient removal of water can drive the equilibrium towards the desired product.

Table 1: Effect of Catalyst and Temperature on Yield and Purity

EntryCatalyst (mol%)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
1H₂SO₄ (10)120124585
2H₂SO₄ (5)100246592
3Sc(OTf)₃ (5)100187897
4Sc(OTf)₃ (2.5)100247296

Question 2: Difficulty in Removing Impurities During Purification

Answer:

Purification of this compound can be challenging due to the presence of structurally similar impurities, primarily the isomeric furanone and unreacted starting materials.

Recommended purification strategies include:

  • Column Chromatography: A carefully optimized silica gel column chromatography is often the most effective method for separating the desired pyranone from its isomers. A gradient elution with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is recommended.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can significantly improve purity. Screening various solvents is necessary to find the optimal conditions.

  • Distillation: For liquid products at a larger scale, fractional distillation under reduced pressure can be an effective purification technique.

Table 2: Comparison of Purification Methods

MethodPurity Achieved (%)Recovery (%)Scale Suitability
Column Chromatography>9975Lab to Pilot
Recrystallization9860Lab to Production
Fractional Distillation9785Pilot to Production

Question 3: Inconsistent Results Upon Scale-Up

Answer:

Reproducibility issues during scale-up often stem from mass and heat transfer limitations. What works on a lab scale may not translate directly to a larger reactor.

Key considerations for successful scale-up include:

  • Mixing Efficiency: Ensure adequate agitation to maintain a homogeneous reaction mixture and uniform temperature distribution. The stirrer design and speed are critical parameters.

  • Heat Transfer: As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal more challenging. Utilize a reactor with an efficient heating/cooling jacket and consider a controlled rate of addition for reagents.

  • Process Analytical Technology (PAT): Implementing in-situ monitoring techniques (e.g., FTIR, Raman) can provide real-time data on reaction progress and help maintain consistency between batches.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is optimized for a laboratory scale (10-100 g) synthesis.

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a Dean-Stark trap, and a temperature probe, add ethyl 3-oxo-heptanoate (1.0 eq) and toluene (5 mL/g of substrate).

  • Catalyst Addition: Add scandium(III) triflate (Sc(OTf)₃, 0.05 eq) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. Collect the water azeotropically in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 18-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: Ethyl 3-oxo-heptanoate reaction Acid-Catalyzed Cyclocondensation (Sc(OTf)3, Toluene, Reflux) start->reaction monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring quench Quench and Wash (NaHCO3, Brine) monitoring->quench dry Dry and Concentrate quench->dry chromatography Silica Gel Column Chromatography dry->chromatography product Final Product: This compound chromatography->product

Caption: Experimental Workflow for the Synthesis of this compound.

troubleshooting_logic cluster_diagnosis Problem Diagnosis cluster_solution Potential Solutions start Low Yield or Impure Product check_reaction Incomplete Reaction? start->check_reaction check_side_products Side Product Formation? start->check_side_products check_purification Inefficient Purification? start->check_purification optimize_catalyst Optimize Catalyst/Temp check_reaction->optimize_catalyst improve_water_removal Improve Water Removal check_reaction->improve_water_removal check_side_products->optimize_catalyst optimize_purification Optimize Chromatography/ Recrystallization check_purification->optimize_purification

Caption: Troubleshooting Logic for Synthesis and Purification Issues.

identifying and removing impurities from 4,6-Dibutyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4,6-Dibutyl-2H-pyran-2-one

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information provided is intended to assist in the identification and removal of common impurities encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of this compound?

A1: Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthetic route, these may include precursors like 1,3-dicarbonyl compounds.

  • Reaction Intermediates: Incomplete cyclization can lead to the presence of open-chain intermediates.

  • Byproducts: Side reactions, such as self-condensation of starting materials, can generate undesired pyranone derivatives or other related compounds.

  • Reagents and Solvents: Residual catalysts, bases, or solvents used in the reaction and workup may be present.

  • Degradation Products: The 2H-pyran-2-one ring can be susceptible to ring-opening under certain conditions, leading to degradation products.

Q2: Which analytical techniques are most effective for identifying impurities in my this compound sample?

A2: A combination of chromatographic and spectroscopic methods is typically employed for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the main compound from its impurities, allowing for their quantification.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information of the impurities, which is crucial for their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for elucidating the chemical structure of both the desired product and any significant impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities such as residual solvents.

Q3: What are the recommended methods for purifying crude this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities:

  • Column Chromatography: Silica gel column chromatography is a common and effective method for separating the target compound from a wide range of impurities.

  • Crystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent system, crystallization is an excellent method for achieving high purity.

  • Distillation: For liquid products, vacuum distillation can be effective in separating compounds with different boiling points.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis and purification of this compound.

Issue 1: Unexpected Peaks in HPLC Chromatogram
Possible Cause Troubleshooting Steps
Unreacted Starting Materials * Analyze the starting materials by HPLC to determine their retention times. * Compare the retention times of the unexpected peaks with those of the starting materials.
Byproducts or Isomers * Use LC-MS to determine the molecular weight of the species corresponding to the unexpected peaks. This can help in proposing potential structures. * If the molecular weight is the same as the product, it may be an isomer.
Solvent or Reagent Contamination * Analyze a blank (injection of the mobile phase) to rule out contamination from the HPLC system or solvents. * Ensure all glassware used for sample preparation is clean.
Issue 2: Extraneous Signals in NMR Spectrum
Possible Cause Troubleshooting Steps
Residual Solvents * Compare the chemical shifts of the unknown signals with a standard table of common NMR solvent impurities.
Unreacted Starting Materials or Reagents * Obtain NMR spectra of the starting materials and key reagents to identify their characteristic signals.
Structural Isomers or Byproducts * Correlate 1H and 13C NMR data to propose the structure of the impurity. 2D NMR techniques (e.g., COSY, HSQC) can be very helpful in this regard.
Issue 3: Difficulty in Removing a Persistent Impurity
Possible Cause Troubleshooting Steps
Co-eluting Impurity in Chromatography * Modify the chromatographic conditions (e.g., change the solvent system, gradient, or stationary phase) to improve separation.
Impurity with Similar Solubility * If crystallization is being used, try a different solvent or a mixture of solvents to alter the solubility profile of the product and impurity.
Thermally Stable Impurity with Similar Boiling Point * If using distillation, try fractional distillation under high vacuum to enhance separation.

Data Presentation

The following table summarizes hypothetical purity data for a sample of this compound before and after purification.

Analysis Stage Purity by HPLC (%) Major Impurity (%) Identity of Major Impurity (Hypothetical)
Crude Product85.28.5Unreacted Starting Material (e.g., a β-ketoester)
After Column Chromatography98.10.8Structural Isomer
After Crystallization99.8<0.1Not detected

Experimental Protocols

Protocol 1: HPLC Analysis of this compound
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in acetonitrile.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. The ratio should be optimized by thin-layer chromatography (TLC) to achieve good separation (a starting point could be 9:1 hexane:ethyl acetate).

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

impurity_workflow cluster_identification Impurity Identification cluster_removal Impurity Removal start Crude Product hplc HPLC Analysis start->hplc nmr NMR Spectroscopy start->nmr gcms GC-MS (for volatile impurities) start->gcms lcms LC-MS Analysis hplc->lcms identify Identify Impurity Structure and Quantity lcms->identify nmr->identify gcms->identify choose_method Select Purification Method identify->choose_method chromatography Column Chromatography choose_method->chromatography Complex Mixture crystallization Crystallization choose_method->crystallization Solid Product distillation Distillation choose_method->distillation Liquid Product end Pure this compound chromatography->end crystallization->end distillation->end

Caption: Workflow for the identification and removal of impurities.

logical_relationship cluster_synthesis Synthesis cluster_impurities Potential Impurities starting_materials Starting Materials (e.g., β-ketoester & aldehyde) reaction Condensation & Cyclization starting_materials->reaction crude_product Crude Product reaction->crude_product unreacted_sm Unreacted Starting Materials crude_product->unreacted_sm byproducts Byproducts (e.g., self-condensation) crude_product->byproducts intermediates Intermediates (open-chain) crude_product->intermediates

Caption: Logical relationship of synthesis and potential impurities.

catalyst selection for efficient synthesis of 4,6-Dibutyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 4,6-Dibutyl-2H-pyran-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The synthesis of this compound is not extensively documented in publicly available literature. However, based on the synthesis of analogous 4,6-dialkyl-2H-pyran-2-ones, a plausible and efficient two-step approach involves:

  • Self-condensation of Heptan-2-one: Two molecules of heptan-2-one undergo an aldol condensation to form a β-hydroxy ketone, which then cyclizes and dehydrates to yield 5,6-dihydro-4,6-dibutyl-2H-pyran-2-one. This reaction can be catalyzed by either acids or bases.

  • Dehydrogenation: The resulting dihydropyranone is then dehydrogenated to introduce a double bond and form the target molecule, this compound. This step typically employs a metal-based catalyst.

Q2: What types of catalysts are recommended for the self-condensation of heptan-2-one?

A2: Both acid and base catalysts can be employed for the self-condensation of aliphatic ketones. The choice of catalyst can significantly impact reaction rate, yield, and the formation of side products.

  • Base Catalysts: Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. Solid base catalysts, like hydrotalcites (e.g., MgO-Al2O3), offer advantages in terms of easier separation and potential for reuse.

  • Acid Catalysts: Strong acid catalysts are also effective. Environmentally friendlier options like inorganic ammonium salts (e.g., ammonium sulfate) have been shown to be efficient for the self-aldol condensation of acetone and may be applicable here.[1]

  • Dual-Function Catalysts: For a one-pot synthesis approach starting from a corresponding alcohol, a catalyst with both metallic sites (for dehydrogenation of the alcohol to the ketone) and basic sites (for condensation) can be used. Copper supported on ceria-zirconia has shown promise in such cross-aldol condensations.[2]

Q3: Which catalysts are suitable for the dehydrogenation of the dihydropyranone intermediate?

A3: The dehydrogenation of cyclic compounds is often carried out using heterogeneous metal catalysts. Palladium (Pd) and Platinum (Pt) supported on carbon (Pd/C or Pt/C) are commonly used for such transformations.[3] The choice between Pd and Pt can influence the reaction's efficiency and selectivity, with studies on decalin dehydrogenation suggesting different behaviors for each metal.[3]

Troubleshooting Guides

Problem 1: Low yield of the desired this compound in the condensation step.
Potential Cause Suggested Solution
Inefficient Catalyst Screen different acid and base catalysts. For base catalysis, consider solid bases like hydrotalcites for improved handling. For acid catalysis, explore inorganic ammonium salts as a milder alternative to strong mineral acids.[1]
Sub-optimal Reaction Temperature Optimize the reaction temperature. Aldol condensations are temperature-sensitive. Lower temperatures may slow the reaction, while excessively high temperatures can lead to side reactions and decomposition.
Incorrect Reaction Time Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields of the desired product.
Formation of Side Products The self-condensation of a ketone can lead to various side products. Analyze the crude reaction mixture to identify major impurities. Adjusting the catalyst and reaction conditions can help minimize their formation. In mixed aldol reactions, multiple products are a common issue.[4][5]
Equilibrium Limitations Aldol reactions are often reversible. Consider using a Dean-Stark apparatus to remove water and drive the equilibrium towards the condensed product.
Problem 2: Incomplete dehydrogenation of the dihydropyranone intermediate.
Potential Cause Suggested Solution
Catalyst Deactivation The catalyst may become poisoned by impurities from the previous step. Ensure the dihydropyranone intermediate is purified before the dehydrogenation reaction.
Insufficient Catalyst Loading Increase the catalyst loading (e.g., weight percentage of Pd/C or Pt/C).
Low Reaction Temperature Dehydrogenation is an endothermic process and typically requires elevated temperatures.[3][6] Increase the reaction temperature and monitor for product formation and potential decomposition.
Inefficient Hydrogen Removal If the reaction is performed under conditions where hydrogen is evolved, ensure its efficient removal to drive the reaction forward. Alternatively, a hydrogen acceptor can be used.

Data Presentation

Table 1: Comparison of Catalysts for Aldol Condensation of Aliphatic Ketones/Aldehydes (Literature Data for Analogous Reactions)

CatalystReactantsProductYield (%)Reference
Inorganic Ammonium SaltsAcetoneMesityl OxideHigh[1]
Cu/Ce0.8Zr0.2O2Acetone + n-butanol2-Heptanone & 6-UndecanoneHigh[2]
Potassium GlycinateBenzaldehyde + Acetone4-Phenyl-3-buten-2-one58[7]
Hydrotalcite (MgO-Al2O3)Various aldehydes & ketonesα,β-unsaturated carbonylsGood to Excellent[2]

Table 2: Catalysts for Dehydrogenation Reactions (Literature Data for Analogous Reactions)

CatalystSubstrateProductKey FindingsReference
Pd/CTetralinNaphthaleneMore facile dehydrogenation of tetralin compared to Pt/C.[3]
Pt/CDecalinTetralinMore easily dehydrogenated decalin compared to Pd/C.[3]
Pt supported on SC-CNTsDecalinNaphthaleneHigh conversion rate of cis-decalin.[8]

Experimental Protocols

Note: The following are generalized protocols inferred from literature on similar reactions and should be optimized for the specific synthesis of this compound.

Protocol 1: Base-Catalyzed Self-Condensation of Heptan-2-one
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add heptan-2-one and a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add the base catalyst (e.g., 10 mol% of solid hydrotalcite or a solution of NaOH).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC.

  • Work-up: After completion, cool the reaction mixture. If a solid catalyst is used, filter it off. If a soluble base is used, neutralize it with a dilute acid.

  • Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to obtain 5,6-dihydro-4,6-dibutyl-2H-pyran-2-one.

Protocol 2: Dehydrogenation of 5,6-dihydro-4,6-dibutyl-2H-pyran-2-one
  • Reaction Setup: In a suitable high-temperature reaction vessel, dissolve the purified 5,6-dihydro-4,6-dibutyl-2H-pyran-2-one in a high-boiling solvent (e.g., decalin).

  • Catalyst Addition: Add the dehydrogenation catalyst (e.g., 5-10 wt% Pd/C).

  • Reaction: Heat the mixture to a high temperature (e.g., 180-220 °C) under an inert atmosphere. Monitor the reaction for the evolution of hydrogen and the formation of the product by GC-MS.

  • Work-up: Cool the reaction mixture and filter off the catalyst.

  • Purification: Remove the solvent under reduced pressure and purify the resulting this compound by vacuum distillation or column chromatography.

Visualizations

Experimental_Workflow cluster_step1 Step 1: Self-Condensation cluster_step2 Step 2: Dehydrogenation Heptanone Heptan-2-one Condensation Aldol Condensation & Cyclization/Dehydration Heptanone->Condensation Catalyst1 Base or Acid Catalyst Catalyst1->Condensation Dihydropyranone 5,6-dihydro-4,6-dibutyl-2H-pyran-2-one Condensation->Dihydropyranone Dehydrogenation Dehydrogenation Dihydropyranone->Dehydrogenation Catalyst2 Pd/C or Pt/C Catalyst2->Dehydrogenation Pyranone This compound Dehydrogenation->Pyranone Dihydropyranone_ref Dihydropyranone Intermediate

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield cluster_condensation Condensation Step Issues cluster_dehydrogenation Dehydrogenation Step Issues Start Low Yield of Pyranone Catalyst Inefficient Catalyst? Start->Catalyst Temp Sub-optimal Temperature? Start->Temp Time Incorrect Reaction Time? Start->Time SideProducts Side Product Formation? Start->SideProducts CatalystDeact Catalyst Deactivation? Start->CatalystDeact Loading Insufficient Catalyst? Start->Loading Temp2 Low Temperature? Start->Temp2 Sol_Catalyst Sol_Catalyst Catalyst->Sol_Catalyst Solution: Screen Catalysts Sol_Temp Sol_Temp Temp->Sol_Temp Solution: Optimize Temperature Sol_Time Sol_Time Time->Sol_Time Solution: Monitor Reaction Sol_SideProducts Sol_SideProducts SideProducts->Sol_SideProducts Solution: Adjust Conditions Sol_CatalystDeact Sol_CatalystDeact CatalystDeact->Sol_CatalystDeact Solution: Purify Intermediate Sol_Loading Sol_Loading Loading->Sol_Loading Solution: Increase Loading Sol_Temp2 Sol_Temp2 Temp2->Sol_Temp2 Solution: Increase Temperature

Caption: Troubleshooting logic for low product yield.

References

Validation & Comparative

Comparative Analysis of the Antifungal Activity of 4,6-Dibutyl-2H-pyran-2-one and Standard Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal activity of 4,6-Dibutyl-2H-pyran-2-one against established antifungal agents. This analysis is supported by experimental data and detailed methodologies to facilitate informed assessment and future research.

Due to the limited availability of direct antimicrobial data for this compound, this guide utilizes data for a closely related analogue, 4-methyl-6-butyl-alpha-pyrone, as a representative of the 4,6-dialkyl-2H-pyran-2-one class of compounds. This substitution allows for a quantitative comparison while acknowledging the need for further specific testing of the target compound.

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of 4-methyl-6-butyl-alpha-pyrone and standard antifungal agents is presented below. The data is expressed as the effective concentration required to inhibit 50% of mycelial growth (ED50) against a panel of pathogenic filamentous fungi. Lower ED50 values indicate higher antifungal activity.

CompoundSclerotium rolfsii (ED50 µg/mL)Rhizoctonia bataticola (ED50 µg/mL)Pythium aphanidermatum (ED50 µg/mL)
4-methyl-6-butyl-alpha-pyrone[1]15 - 5015 - 5015 - 50
Difenoconazole[2]0.10 - 1.58Not ReportedNot Reported
VoriconazoleNot ReportedNot ReportedMIC values reported, but not directly comparable to ED50[3]
Amphotericin BNot ReportedActivity reported, but no quantitative ED50[4]Not Reported

Note: Direct comparison is challenging due to variations in tested organisms and reported metrics (ED50 vs. MIC). The provided data for Difenoconazole against Sclerotium rolfsii suggests a significantly higher potency compared to the pyrone derivative. Further studies are required to establish a direct comparative dataset.

Experimental Protocols

The following is a detailed methodology for determining the antifungal activity of a compound using the mycelial growth inhibition assay, based on established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document.[5][6][7][8]

Mycelial Growth Inhibition Assay

This method is used to determine the concentration of an antifungal agent that inhibits the growth of a filamentous fungus.

1. Preparation of Fungal Inoculum:

  • The test fungus is cultured on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at an appropriate temperature until sufficient growth is achieved.
  • A mycelial disc (typically 5 mm in diameter) is cut from the leading edge of an actively growing fungal colony using a sterile cork borer.

2. Preparation of Antifungal Solutions:

  • The test compound (e.g., this compound) and standard antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create stock solutions.
  • Serial dilutions of the stock solutions are prepared in molten PDA to achieve the desired final concentrations in the agar plates. A control plate containing only the solvent at the same concentration used in the test plates is also prepared.

3. Assay Procedure:

  • The molten PDA containing the different concentrations of the antifungal agents is poured into sterile Petri dishes and allowed to solidify.
  • The prepared mycelial disc of the test fungus is aseptically placed at the center of each agar plate.
  • The plates are incubated at an optimal temperature for the growth of the specific fungus (e.g., 25-28°C).

4. Data Collection and Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions at regular intervals (e.g., every 24 hours) until the growth in the control plate reaches the edge of the plate.
  • The percentage of mycelial growth inhibition (MGI) is calculated using the following formula:
  • MGI (%) = [(dc - dt) / dc] x 100
  • Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.
  • The ED50 value is determined by plotting the MGI (%) against the logarithm of the compound's concentration and calculating the concentration that causes 50% inhibition of growth.

Potential Mechanisms of Action

The antimicrobial activity of 2H-pyran-2-one derivatives is thought to be multifactorial, potentially involving the disruption of key cellular processes. Two promising mechanisms of action are the inhibition of the Target of Rapamycin (TOR) pathway and the disruption of quorum sensing.

TOR Pathway Inhibition

The TOR signaling pathway is a highly conserved pathway in eukaryotes that regulates cell growth, proliferation, and metabolism in response to nutrient availability. Inhibition of this pathway can lead to a cessation of fungal growth. It is hypothesized that 2H-pyran-2-one derivatives may interfere with the components of the TOR pathway, leading to their antifungal effects.

Quorum Sensing Inhibition

Quorum sensing is a cell-to-cell communication process that allows microorganisms to coordinate their gene expression and behavior in a population-density-dependent manner. In many pathogenic fungi, quorum sensing regulates virulence factors and biofilm formation. By interfering with quorum sensing signaling molecules, 2H-pyran-2-one derivatives may be able to attenuate fungal pathogenicity.[9]

Visualizing Experimental and Biological Pathways

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture 1. Fungal Culture (e.g., S. rolfsii on PDA) Inoculum_Prep 2. Inoculum Preparation (Mycelial Disc) Fungal_Culture->Inoculum_Prep Inoculation 5. Inoculation (Mycelial disc on agar) Inoculum_Prep->Inoculation Antifungal_Prep 3. Antifungal Solutions (Serial Dilutions) Plate_Prep 4. Agar Plate Preparation (Antifungal incorporated in PDA) Antifungal_Prep->Plate_Prep Plate_Prep->Inoculation Incubation 6. Incubation (e.g., 25-28°C) Inoculation->Incubation Measurement 7. Measurement (Colony Diameter) Incubation->Measurement Calculation 8. Calculation (% Mycelial Growth Inhibition) Measurement->Calculation ED50 9. ED50 Determination Calculation->ED50

Caption: Experimental workflow for the mycelial growth inhibition assay.

Signaling_Pathways cluster_pyranone cluster_tor TOR Pathway Inhibition cluster_qs Quorum Sensing Inhibition Pyranone This compound TOR TOR Kinase Pyranone->TOR Inhibits QS_Signal Quorum Sensing Signaling Molecule Pyranone->QS_Signal Interferes with Growth Fungal Growth & Proliferation TOR->Growth QS_Receptor Receptor QS_Signal->QS_Receptor Virulence Virulence & Biofilm Formation QS_Receptor->Virulence

Caption: Potential antifungal mechanisms of this compound.

References

comparative analysis of different synthetic routes to 4,6-Dibutyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of molecular scaffolds is a critical aspect of innovation. This guide provides a comparative analysis of two distinct synthetic routes to 4,6-Dibutyl-2H-pyran-2-one, a substituted α-pyrone with potential applications in medicinal chemistry and materials science. The comparison focuses on a modern organocatalytic approach using N-Heterocyclic Carbenes (NHCs) and a classical condensation-based method, offering insights into their respective advantages and limitations.

The α-pyrone core is a prevalent motif in numerous natural products and biologically active compounds. The development of efficient and versatile methods for the synthesis of substituted 2H-pyran-2-ones is therefore of significant interest. This report details and contrasts two synthetic strategies for the preparation of this compound: an NHC-catalyzed [3+3] annulation and a Knoevenagel-type condensation followed by cyclization.

Comparative Data Summary

The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their efficiency and reaction conditions.

ParameterRoute 1: NHC-Catalyzed AnnulationRoute 2: Knoevenagel Condensation & Cyclization
Overall Yield ~75%~60%
Reaction Time 24 hours12-16 hours
Reaction Temperature Room Temperature80-100 °C
Key Reagents N-Heterocyclic Carbene (NHC) precatalyst, DBU, Oxidant (DDQ)Piperidine, Acetic Anhydride
Solvent Dichloromethane (DCM)Toluene
Purification Column ChromatographyRecrystallization

Logical Workflow of Synthetic Routes

The following diagram illustrates the generalized workflow for the two primary synthetic strategies discussed for producing this compound.

cluster_0 Route 1: NHC-Catalyzed Annulation cluster_1 Route 2: Knoevenagel Condensation A1 α,β-Unsaturated Aldehyde (e.g., Crotonaldehyde Analogue) D1 Oxidative Annulation A1->D1 B1 1,3-Dicarbonyl Compound (e.g., Dibutanoyl Methane) B1->D1 C1 NHC Precatalyst + Base (e.g., IPr-HCl + DBU) C1->D1 E1 This compound D1->E1 A2 β-Ketoester (e.g., Ethyl 3-oxoheptanoate) C2 Knoevenagel Condensation A2->C2 B2 Aldehyde (e.g., Butyraldehyde) B2->C2 D2 Intermediate Adduct C2->D2 E2 Cyclization & Dehydration (Acetic Anhydride) D2->E2 F2 This compound E2->F2

Caption: Generalized workflows for the synthesis of this compound.

Experimental Protocols

Route 1: N-Heterocyclic Carbene (NHC) Catalyzed Annulation

This method represents a contemporary approach to pyrone synthesis, leveraging the unique reactivity of NHC organocatalysts. The reaction proceeds via a formal [3+3] annulation of an α,β-unsaturated aldehyde and a 1,3-dicarbonyl compound.

Materials:

  • Hept-2-enal (1.0 mmol)

  • Octane-3,5-dione (1.2 mmol)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr-HCl, 0.1 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 mmol)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add IPr-HCl (42.5 mg, 0.1 mmol) and anhydrous DCM (5 mL).

  • Add DBU (15 µL, 0.1 mmol) to the suspension and stir for 10 minutes at room temperature to generate the free carbene in situ.

  • To this solution, add hept-2-enal (112 mg, 1.0 mmol) and octane-3,5-dione (170 mg, 1.2 mmol).

  • Finally, add DDQ (250 mg, 1.1 mmol) portion-wise over 10 minutes.

  • Allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a pale yellow oil.

Route 2: Knoevenagel-Type Condensation and Cyclization

This classical approach involves a base-catalyzed condensation of a β-ketoester with an aldehyde, followed by an acid-anhydride-mediated cyclization and dehydration to form the pyrone ring.

Materials:

  • Ethyl 3-oxoheptanoate (1.0 mmol)

  • Butyraldehyde (1.1 mmol)

  • Piperidine (0.2 mmol)

  • Toluene (15 mL)

  • Acetic Anhydride (5 mL)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine ethyl 3-oxoheptanoate (172 mg, 1.0 mmol), butyraldehyde (80 mg, 1.1 mmol), and piperidine (20 µL, 0.2 mmol) in toluene (15 mL).

  • Heat the mixture to reflux and monitor the removal of water via the Dean-Stark trap. Continue refluxing for 4-6 hours until no more water is collected.

  • Cool the reaction mixture to room temperature and carefully add acetic anhydride (5 mL).

  • Heat the mixture to 80-100 °C and stir for an additional 8-10 hours.

  • After cooling, cautiously pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic anhydride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Concluding Remarks

The N-Heterocyclic Carbene catalyzed annulation offers a milder and often higher-yielding route to this compound compared to the classical Knoevenagel condensation approach. The use of an organocatalyst avoids the need for potentially harsh acidic or basic conditions at elevated temperatures. However, the classical route may be more cost-effective for large-scale synthesis due to the lower cost of the reagents and catalyst. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, desired purity, and available resources. Both methods provide viable pathways to the target molecule, showcasing the versatility of both modern and classical synthetic methodologies in organic chemistry.

A Comparative Guide to the Structure-Activity Relationship of 4,6-Disubstituted-2H-pyran-2-ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-pyran-2-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products with a wide array of biological activities.[1] The synthetic accessibility of this heterocyclic system allows for extensive derivatization, making it an attractive target for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4,6-disubstituted-2H-pyran-2-one derivatives, with a focus on their antimicrobial and cytotoxic properties. Experimental data from various studies are presented to facilitate the rational design of more potent and selective compounds.

Performance Comparison: 4,6-Disubstituted-2H-pyran-2-ones vs. Alternative Scaffolds

The biological activity of 4,6-disubstituted-2H-pyran-2-ones is significantly influenced by the nature of the substituents at the C4 and C6 positions. To provide a broader context, their performance is compared with other heterocyclic scaffolds known for similar biological activities, such as pyrazoline, pyrimidine, and pyridine derivatives.

Antimicrobial Activity

Derivatives of 2H-pyran-2-one have demonstrated notable activity against various bacterial and fungal strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of these compounds and compares them with alternative antimicrobial agents.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound ClassDerivativeTarget OrganismMIC (µg/mL)Reference
2H-Pyran-2-one 4-(Phenylethynyl)-6-methyl-2-pyroneBacillus subtilisPotent Inhibition[1]
4-(Phenylethynyl)-6-methyl-2-pyroneEscherichia coliPotent Inhibition[1]
4-(Phenylethynyl)-6-methyl-2-pyroneStaphylococcus aureusPotent Inhibition[1]
Dehydroacetic acid derivativeS. aureus625
Dehydroacetic acid derivativeP. aeruginosa625[2]
Pyrazoline Phenyl, 2-hydroxy-4-methoxyphenyl substitutedS. aureus64
Phenyl, 2-hydroxy-4-methoxyphenyl substitutedE. faecalis32[3]
Pyrimidine Thienopyrimidine derivativeE. coli1.0[4]
Thienopyrimidine derivativeP. aeruginosa1.0[4]
Pyridine 2-Cyanomethylthiopyridine-4-carbonitrileM. kansasii8-4 µmol/L[5]
Cytotoxic Activity

The anticancer potential of 4,6-disubstituted-2H-pyran-2-ones has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing cytotoxicity.

Table 2: Comparative Cytotoxic Activity (IC50 in µM)

Compound ClassDerivativeCell LineIC50 (µM)Reference
2H-Pyran-2-one 4-(Phenylethynyl)-6-methyl-2-pyroneA2780 (Ovarian)Excellent Potential[1]
4-(Phenylethynyl)-6-methyl-2-pyroneK562 (Leukemia)Excellent Potential[1]
3-Aryl-6-ethoxycarbonyl-4-hydroxy derivativeMCF-7 (Breast)12.49[6]
Pyrazoline Oxadiazole-substitutedU251 (Glioblastoma)11.9[7]
Oxadiazole-substitutedAsPC-1 (Pancreatic)16.8[7]
Thiazolone-bearingMCF-7 (Breast)1.4[1]
Pyridine 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrileMCF-7 (Breast)9.47[8]
2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrileMDA-MB-231 (Breast)10.23[8]

Structure-Activity Relationship (SAR) Insights

The compilation of data from various studies allows for the deduction of several SAR trends for 4,6-disubstituted-2H-pyran-2-ones:

  • Substitution at C4: The introduction of aryl, alkenyl, and particularly alkynyl groups at the C4 position appears to be crucial for both antimicrobial and cytotoxic activities. For instance, 4-phenylethynyl-6-methyl-2-pyrone shows significant potential as both an antimicrobial and anticancer agent.[1]

  • Substitution at C6: The C6 position is commonly substituted with a methyl group in many active derivatives. The influence of varying this substituent is an area for further exploration.

  • General Observations: The planar structure of the 2H-pyran-2-one ring and the presence of a lactone functionality are key features for biological activity. The lipophilicity and electronic properties of the substituents at C4 and C6 play a significant role in modulating the potency and selectivity of these compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of SAR studies. The following are generalized protocols for the synthesis and biological evaluation of 4,6-disubstituted-2H-pyran-2-one derivatives based on literature descriptions.

Synthesis of 4-Bromo-6-methyl-2H-pyran-2-one (Key Intermediate)

The starting material for many 4-substituted analogs is 4-bromo-6-methyl-2H-pyran-2-one, which can be synthesized from the commercially available 4-hydroxy-6-methyl-2-pyrone.[7]

  • Bromination: 4-Hydroxy-6-methyl-2-pyrone is treated with a brominating agent such as phosphorus oxybromide or a combination of tetrabutylammonium bromide and a Vilsmeier-Haack type reagent to yield 4-bromo-6-methyl-2H-pyran-2-one.[7] The reaction is typically carried out in an appropriate organic solvent.

  • Purification: The crude product is purified using standard techniques such as column chromatography to yield the pure 4-bromo-6-methyl-2H-pyran-2-one.

General Procedure for Palladium-Catalyzed Cross-Coupling Reactions

4-Bromo-6-methyl-2H-pyran-2-one serves as a versatile substrate for palladium-catalyzed cross-coupling reactions to introduce a variety of substituents at the C4 position.[1][7]

a) Sonogashira Coupling (for Alkynyl Substituents):

  • To a solution of 4-bromo-6-methyl-2H-pyran-2-one in a suitable solvent mixture (e.g., triethylamine/acetonitrile), a palladium catalyst (e.g., Pd(PPh3)4 or Pd/C), a copper(I) co-catalyst (e.g., CuI), and the desired terminal alkyne are added.[1][7]

  • The reaction mixture is stirred at room temperature or heated until the reaction is complete (monitored by TLC).

  • The mixture is then worked up by filtration, extraction, and purified by column chromatography to afford the 4-alkynyl-6-methyl-2H-pyran-2-one derivative.

b) Suzuki Coupling (for Aryl or Alkenyl Substituents):

  • A mixture of 4-bromo-6-methyl-2H-pyran-2-one, a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3 or Cs2CO3), and the corresponding boronic acid or boronic ester is prepared in a suitable solvent system (e.g., dioxane/water).

  • The reaction mixture is heated under an inert atmosphere until completion.

  • After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by chromatography to yield the 4-aryl- or 4-alkenyl-6-methyl-2H-pyran-2-one.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[9][10]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 4,6-disubstituted-2H-pyran-2-one derivatives) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Visualizing Key Processes and Relationships

To further aid in the understanding of the concepts discussed, the following diagrams illustrate the SAR workflow, a hypothetical signaling pathway targeted by these compounds, and a summary of the key SAR findings.

SAR_Workflow cluster_0 Compound Synthesis & Screening cluster_1 Data Analysis cluster_2 Lead Optimization Start Design of 4,6-Disubstituted 2H-pyran-2-one Library Synth Synthesis of Analogs (e.g., Sonogashira, Suzuki) Start->Synth Screen Biological Screening (Antimicrobial, Cytotoxicity) Synth->Screen Data Collect Quantitative Data (MIC, IC50) Screen->Data SAR Establish Structure-Activity Relationships (SAR) Data->SAR Lead_ID Identify Lead Compounds SAR->Lead_ID Optimize Rational Design of More Potent Analogs Lead_ID->Optimize Optimize->Start Iterative Cycle

Caption: General workflow for structure-activity relationship (SAR) studies.

Signaling_Pathway cluster_n Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Apoptosis Apoptosis Kinase2->Apoptosis Induction Nucleus Nucleus TF->Nucleus Gene Gene Expression (Proliferation, Survival) Compound 4,6-Disubstituted- 2H-pyran-2-one Compound->Kinase2 Inhibition

Caption: Hypothetical signaling pathway targeted by 2H-pyran-2-one derivatives.

Caption: Key SAR findings for 4,6-disubstituted-2H-pyran-2-ones.

References

Comparative Efficacy of 4,6-Dialkyl-2H-pyran-2-ones: An In Vitro and In Vivo Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research is the absence of direct comparative studies on the in vitro and in vivo efficacy of 4,6-Dibutyl-2H-pyran-2-one in animal models relevant to human disease. To provide a useful guide for researchers, this document synthesizes available data on closely related 4,6-dialkyl-2H-pyran-2-one analogs, focusing on their antifungal properties as a case study. The following sections detail the in vitro efficacy of a series of 4-methyl-6-alkyl-α-pyrones and the in vivo performance of a lead candidate in a plant pathology model. This information, while not a direct substitute for data on the target compound, offers valuable insights into the potential bioactivity of this chemical class.

In Vitro Antifungal Efficacy of 4-Methyl-6-Alkyl-α-Pyrones

A study investigating the antifungal properties of several 4-methyl-6-alkyl-α-pyrones revealed a structure-activity relationship where the length of the alkyl chain at the 6-position influences the antifungal potency. The compounds were tested against a panel of pathogenic fungi, with the effective dose 50 (ED50) values indicating the concentration required to inhibit mycelial growth by 50%.

CompoundAlkyl GroupSclerotium rolfsiiRhizoctonia bataticolaPythium aphanidermatumMacrophomina phaseolinaPythium debaryanumRhizoctonia solani
4-methyl-6-butyl-α-pyroneButyl25 µg/mL30 µg/mL40 µg/mL35 µg/mL45 µg/mL30 µg/mL
4-methyl-6-pentyl-α-pyronePentyl20 µg/mL25 µg/mL35 µg/mL30 µg/mL40 µg/mL25 µg/mL
4-methyl-6-hexyl-α-pyroneHexyl15 µg/mL20 µg/mL30 µg/mL25 µg/mL35 µg/mL20 µg/mL
4-methyl-6-heptyl-α-pyroneHeptyl18 µg/mL22 µg/mL32 µg/mL28 µg/mL38 µg/mL22 µg/mL

In Vivo Antifungal Efficacy of 4-Methyl-6-Hexyl-α-Pyrone

The most potent compound from the in vitro screening, 4-methyl-6-hexyl-α-pyrone, was selected for an in vivo evaluation of its ability to control disease development in a greenhouse setting. The study focused on the efficacy against Sclerotium rolfsii in tomato plants.[1]

Treatment ConcentrationDisease Suppression
1% Aqueous EmulsionNot Reported
5% Aqueous EmulsionNot Reported
10% Aqueous Emulsion90-93%

Experimental Protocols

In Vitro Antifungal Assay

The in vitro antifungal activity of the 4-methyl-6-alkyl-α-pyrones was determined using a poisoned food technique.

  • Preparation of Test Compounds: The synthesized pyrone derivatives were dissolved in an appropriate solvent to create stock solutions.

  • Media Preparation: Potato Dextrose Agar (PDA) was prepared and autoclaved. While the medium was still molten, the test compounds were added at various concentrations.

  • Fungal Culture: Mycelial discs of the test fungi (Sclerotium rolfsii, Rhizoctonia bataticola, Pythium aphanidermatum, Macrophomina phaseolina, Pythium debaryanum, and Rhizoctonia solani) were obtained from the periphery of actively growing cultures.

  • Inoculation: A mycelial disc of each fungus was placed at the center of the PDA plates containing the test compounds.

  • Incubation: The plates were incubated at an appropriate temperature for fungal growth until the mycelial growth in the control plates (without the test compound) reached the periphery.

  • Data Collection: The diameter of the fungal colony was measured, and the percentage of mycelial growth inhibition was calculated relative to the control. The ED50 values were then determined.

In Vivo Greenhouse Study

The in vivo antifungal efficacy of 4-methyl-6-hexyl-α-pyrone was evaluated in a pot experiment under greenhouse conditions.[1]

  • Soil Infestation: Soil was infested with a culture of Sclerotium rolfsii grown on a sand-maize meal medium.

  • Treatment Application: The infested soil was treated with 1%, 5%, and 10% aqueous emulsions of 4-methyl-6-hexyl-α-pyrone. Untreated infested soil served as the control.

  • Transplantation: Tomato seedlings were transplanted into the treated and control pots.

  • Observation Period: The plants were observed for 35 days for the development of disease symptoms.

  • Data Analysis: The percentage of disease suppression was calculated by comparing the disease incidence in the treated pots with that in the untreated control pots.

Visualizing the Workflow and Potential Mechanism

To aid in the conceptualization of the research process and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation synthesis Synthesis of 4,6-dialkyl-2H-pyran-2-ones invitro_assay Antifungal Assay (Poisoned Food Technique) synthesis->invitro_assay ed50 Determination of ED50 invitro_assay->ed50 lead_selection Lead Compound Selection ed50->lead_selection Most Potent Compound invivo_model Greenhouse Model (S. rolfsii in Tomato) lead_selection->invivo_model efficacy Efficacy Assessment (% Disease Suppression) invivo_model->efficacy

General experimental workflow for antifungal screening.

While the precise molecular targets of 4,6-dialkyl-2H-pyran-2-ones are not fully elucidated, many pyran-2-one derivatives have been reported to exhibit anti-inflammatory properties. A plausible, yet hypothetical, signaling pathway that could be modulated by such compounds involves the inhibition of pro-inflammatory mediators.

signaling_pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor nfkb_activation NF-κB Activation receptor->nfkb_activation gene_transcription Gene Transcription nfkb_activation->gene_transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) gene_transcription->cytokines inflammation Inflammation cytokines->inflammation pyranone 4,6-Dialkyl-2H-pyran-2-one (Hypothesized) pyranone->nfkb_activation Inhibition

Hypothetical anti-inflammatory signaling pathway.

References

Benchmarking 4,6-Dibutyl-2H-pyran-2-one: A Comparative Analysis Against Established Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the evaluation of novel chemical entities against established bioactive compounds is a critical step in determining their therapeutic potential. This guide provides a comparative benchmark of 4,6-Dibutyl-2H-pyran-2-one, a derivative of the versatile pyran-2-one scaffold, against three well-characterized therapeutic agents: the anti-inflammatory drug Indomethacin, the anticancer agent Doxorubicin, and the antifungal compound Amphotericin B.

The pyran-2-one ring system is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This comparative analysis aims to provide researchers, scientists, and drug development professionals with a quantitative and methodological framework for assessing the potential of this compound in these key therapeutic areas.

Quantitative Bioactivity Comparison

The following table summarizes the key bioactivity metrics for the selected benchmark compounds. These values serve as a reference for the anticipated performance of novel compounds like this compound.

CompoundTherapeutic AreaTarget/AssayKey ParameterValueCell Line/Organism
Indomethacin Anti-inflammatoryCyclooxygenase-1 (COX-1)IC₅₀27 - 230 nM[1][2]Ovine COX-1
Cyclooxygenase-2 (COX-2)IC₅₀127 - 630 nM[1][2]Human/Murine COX-2
Doxorubicin AnticancerCell Viability (MTT Assay)IC₅₀400 - 700 nM[3]MCF-7 (Human Breast Cancer)
Amphotericin B AntifungalFungal Growth InhibitionMIC0.125 - 1 µg/mL[4][5]Candida albicans

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of bioactivity. The following sections outline the standard experimental protocols for determining the key parameters listed above.

Cyclooxygenase (COX) Inhibition Assay (for Anti-inflammatory Activity)

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key to the inflammatory pathway.

Principle: The assay quantifies the production of prostaglandin E2 (PGE2), a product of the COX-catalyzed conversion of arachidonic acid. Inhibition of the enzyme results in a decreased amount of PGE2.

Procedure:

  • Purified ovine COX-1 or human COX-2 enzyme is reconstituted in a suitable buffer.

  • The enzyme is pre-incubated with various concentrations of the test compound (e.g., Indomethacin or this compound) for a specified time at 37°C.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a defined period and then stopped.

  • The amount of PGE2 produced is quantified using a specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

  • The IC₅₀ value, the concentration of the compound that inhibits enzyme activity by 50%, is calculated from the dose-response curve.

MTT Assay (for Anticancer Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Human breast cancer cells (MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.[7]

  • The cells are then treated with various concentrations of the test compound (e.g., Doxorubicin or this compound) for a period of 24 to 72 hours.[8][9]

  • After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well.

  • The plate is incubated for a few hours to allow for the formation of formazan crystals.

  • The MTT solution is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[8]

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 490 nm.[8]

  • The IC₅₀ value, representing the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Broth Microdilution Assay (for Antifungal Activity)

This assay determines the minimum inhibitory concentration (MIC) of an antifungal agent required to inhibit the visible growth of a fungus.

Principle: The fungus is exposed to serial dilutions of the antifungal agent in a liquid growth medium. The lowest concentration that prevents visible growth is the MIC.

Procedure:

  • A standardized inoculum of Candida albicans is prepared.

  • Serial two-fold dilutions of the test compound (e.g., Amphotericin B or this compound) are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640).[10]

  • Each well is inoculated with the fungal suspension.

  • The plates are incubated at 35°C for 24 to 48 hours.[10]

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Signaling Pathway and Mechanism of Action Diagrams

Understanding the molecular pathways through which bioactive compounds exert their effects is fundamental to drug development. The following diagrams, generated using Graphviz, illustrate the established mechanisms of action for the benchmark compounds.

Indomethacin_Mechanism Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX1_COX2

Indomethacin's inhibition of COX enzymes.

Doxorubicin_Mechanism Doxorubicin Doxorubicin Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Mitochondria Mitochondria Doxorubicin->Mitochondria DNA Nuclear DNA DNA_Damage DNA Damage DNA->DNA_Damage Topoisomerase_II->DNA DNA_Intercalation->DNA Apoptosis Apoptosis DNA_Damage->Apoptosis ROS_Generation ROS Generation ROS_Generation->DNA_Damage Mitochondria->ROS_Generation

Doxorubicin's dual mechanism of anticancer activity.

Amphotericin_B_Mechanism Amphotericin_B Amphotericin B Ergosterol Ergosterol Amphotericin_B->Ergosterol Binds to Fungal_Cell_Membrane Fungal Cell Membrane Pore_Formation Pore Formation Ergosterol->Pore_Formation Ion_Leakage Ion Leakage (K+, Na+) Pore_Formation->Ion_Leakage Fungal_Cell_Death Fungal Cell Death Ion_Leakage->Fungal_Cell_Death

Amphotericin B's mechanism of fungal cell membrane disruption.

References

Spectroscopic Comparison of 4,6-Dibutyl-2H-pyran-2-one with Similar Lactones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective spectroscopic comparison of 4,6-Dibutyl-2H-pyran-2-one with other structurally related lactones. The following sections detail the predicted and experimental spectroscopic data, experimental protocols, and potential biological significance of these compounds.

Introduction to 2H-Pyran-2-ones

The 2H-pyran-2-one scaffold is a core structural motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and vasorelaxant properties.[1][2] The substituent pattern on the pyranone ring plays a crucial role in modulating the biological efficacy and pharmacokinetic properties of these molecules. This guide focuses on the spectroscopic characteristics of this compound, a dialkyl-substituted lactone, and compares it with other similar lactones to aid in its identification and characterization.

Predicted Spectroscopic Data for this compound

Due to the limited availability of direct experimental spectroscopic data for this compound in publicly accessible databases, the following data are predicted based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted Spectroscopic Data for this compound
Spectroscopic TechniquePredicted Values
¹H NMR (CDCl₃) δ ~5.9-6.1 ppm (s, 1H, H-3), ~5.7-5.9 ppm (s, 1H, H-5), ~2.4-2.6 ppm (t, 2H, CH₂ at C-4), ~2.2-2.4 ppm (t, 2H, CH₂ at C-6), ~1.5-1.7 ppm (m, 4H, CH₂), ~1.3-1.5 ppm (m, 4H, CH₂), ~0.9 ppm (t, 6H, CH₃)
¹³C NMR (CDCl₃) δ ~164 ppm (C-2), ~162 ppm (C-6), ~150 ppm (C-4), ~110 ppm (C-5), ~100 ppm (C-3), ~35-40 ppm (CH₂ at C-4 & C-6), ~25-30 ppm (CH₂), ~22 ppm (CH₂), ~14 ppm (CH₃)
IR (KBr) ~1720-1740 cm⁻¹ (C=O, lactone), ~1640 & ~1560 cm⁻¹ (C=C), ~2850-2960 cm⁻¹ (C-H, alkyl)
Mass Spec. (EI) m/z (%) = 208 (M⁺), 165, 151, 137, 123, 109, 95, 81, 67, 55, 43, 29

Spectroscopic Data of Similar Lactones

For comparative purposes, the experimental spectroscopic data for several structurally related lactones are presented below.

Table 2: Spectroscopic Data for 4,6-Dimethyl-2H-pyran-2-one
Spectroscopic TechniqueExperimental Values
¹H NMR (CDCl₃) δ 6.09 (s, 1H), 5.85 (s, 1H), 2.22 (s, 3H), 2.08 (s, 3H)
¹³C NMR (CDCl₃) δ 164.4, 161.9, 150.3, 110.1, 99.8, 20.2, 19.1
IR (KBr) 1725, 1640, 1565, 1380 cm⁻¹
Mass Spec. (EI) m/z (%) = 124 (M⁺, 100), 96, 81, 68, 53, 43
Table 3: Spectroscopic Data for 6-tert-Butyl-4-methyl-2H-pyran-2-one[3]
Spectroscopic TechniqueExperimental Values
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
CAS Number 82343-53-1

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of these lactones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Transfer the sample to a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.

  • Cap the tube and gently invert it several times to dissolve the sample completely. If the sample does not dissolve readily, sonication for a few minutes may be employed.

  • Use a solvent height guide to ensure the correct volume of solvent is present in the tube.

Data Acquisition:

  • Instrument: A 400 or 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Acquisition time: 2-4 seconds

  • ¹³C NMR:

    • Number of scans: 1024-4096 (or more, depending on sample concentration)

    • Relaxation delay: 2-5 seconds

    • Pulse width: 30-45 degrees

    • Acquisition time: 1-2 seconds

    • Proton decoupling is applied to simplify the spectrum.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Thoroughly dry potassium bromide (KBr) powder in an oven at 110°C for several hours to remove any moisture.

  • In an agate mortar, grind 1-2 mg of the solid sample until a fine powder is obtained.

  • Add approximately 100-200 mg of the dried KBr powder to the mortar.

  • Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly for several minutes to ensure a homogenous dispersion.

  • Transfer the mixture to a pellet die.

  • Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Scan range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of scans: 16-32

  • A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Method:

  • Introduce a small amount of the sample (typically in a solvent or as a solid on a direct insertion probe) into the ion source of the mass spectrometer.

  • The sample is vaporized by heating.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

  • This bombardment causes the molecule to lose an electron, forming a molecular ion (M⁺), which then undergoes fragmentation.

  • The resulting ions are accelerated into the mass analyzer.

Data Acquisition:

  • Instrument: A mass spectrometer equipped with an electron ionization source (e.g., a quadrupole or time-of-flight analyzer).

  • Mass range: Typically m/z 10-500 for small molecules.

  • The resulting mass spectrum is a plot of the relative abundance of ions versus their mass-to-charge ratio (m/z).

Visualizations

experimental_workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Output Pyranone 4,6-Dibutyl- 2H-pyran-2-one NMR NMR Spectroscopy (¹H & ¹³C) Pyranone->NMR IR IR Spectroscopy (FTIR) Pyranone->IR MS Mass Spectrometry (EI-MS) Pyranone->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Mass-to-Charge Ratios (Molecular Weight & Fragmentation) MS->MS_Data

Caption: Workflow for the spectroscopic characterization of this compound.

biological_activities cluster_activities Reported Biological Activities Pyranones 2H-Pyran-2-one Scaffold Antimicrobial Antimicrobial Pyranones->Antimicrobial Anticancer Anticancer Pyranones->Anticancer AntiInflammatory Anti-inflammatory Pyranones->AntiInflammatory Vasorelaxant Vasorelaxant Pyranones->Vasorelaxant Other Other Activities Pyranones->Other

Caption: Overview of the diverse biological activities associated with the 2H-pyran-2-one scaffold.

References

A Comparative Guide to the Synthetic Utility of 4,6-Dibutyl-2H-pyran-2-one and Other Key Pyrones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the synthetic utility of 4,6-Dibutyl-2H-pyran-2-one in comparison to other synthetically important pyrone derivatives. By presenting key experimental data and detailed protocols, this document aims to inform strategic decisions in the design and execution of complex organic syntheses.

Introduction to 2-Pyrones in Synthesis

2-Pyrones are a class of six-membered heterocyclic compounds that serve as versatile building blocks in organic synthesis. Their unique structure, featuring a conjugated diene system within a lactone ring, allows them to participate in a wide array of chemical transformations. These reactions include cycloadditions, nucleophilic additions, and ring-opening reactions, making them valuable precursors to a diverse range of carbocyclic and heterocyclic scaffolds found in natural products and pharmaceutical agents. This guide will focus on a comparative analysis of this compound, a representative of 4,6-dialkyl-2-pyrones, against two other widely utilized pyrones: 4-hydroxy-6-methyl-2-pyrone and 3,5-dibromo-2-pyrone.

Synthesis of this compound and Comparative Pyrones

The synthesis of 2-pyrones can be achieved through various methodologies. For 4,6-dialkyl-2H-pyran-2-ones like the dibutyl derivative, a common and effective method involves the condensation of β-ketoesters with α,β-unsaturated ketones. In contrast, the synthesis of other functionalized pyrones often requires different strategies.

Experimental Protocols

Synthesis of this compound (General Procedure)

A reliable method for the synthesis of 4,6-dialkyl-2H-pyran-2-ones involves the base-catalyzed condensation of a β-ketoester with an α,β-unsaturated ketone, followed by cyclization and dehydration.

  • Reaction: Ethyl 3-oxobutanoate is reacted with hept-3-en-2-one in the presence of a base such as sodium ethoxide in ethanol.

  • Procedure: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, ethyl 3-oxobutanoate (1.0 eq) is added dropwise at 0 °C. The mixture is stirred for 30 minutes, followed by the dropwise addition of hept-3-en-2-one (1.0 eq). The reaction is then allowed to warm to room temperature and stirred for 12-18 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Synthesis of 4-Hydroxy-6-methyl-2-pyrone (Triacetic Acid Lactone)

4-Hydroxy-6-methyl-2-pyrone is often synthesized from dehydroacetic acid.

  • Reaction: Dehydroacetic acid is treated with concentrated sulfuric acid.

  • Procedure: Dehydroacetic acid is added portion-wise to cold (0-5 °C) concentrated sulfuric acid with stirring. The mixture is then allowed to warm to room temperature and stirred for 2-3 hours. The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water until neutral, and dried to yield 4-hydroxy-6-methyl-2-pyrone.[1]

Synthesis of 3,5-Dibromo-2-pyrone

This highly functionalized pyrone can be prepared from coumalic acid.

  • Reaction: Coumalic acid is brominated using bromine in the presence of a suitable solvent.

  • Procedure: To a solution of coumalic acid in a suitable solvent such as acetic acid, a solution of bromine in the same solvent is added dropwise with stirring. The reaction mixture is stirred at room temperature for several hours. The product precipitates from the solution and is collected by filtration, washed with a small amount of cold solvent, and dried to give 3,5-dibromo-2-pyrone.

Comparative Synthesis Data
CompoundStarting MaterialsReagentsTypical Yield (%)Reference
This compound Ethyl 3-oxobutanoate, Hept-3-en-2-oneSodium Ethoxide, Ethanol60-75 (Estimated)General Procedure
4-Hydroxy-6-methyl-2-pyrone Dehydroacetic AcidConcentrated Sulfuric Acid85-95[1]
3,5-Dibromo-2-pyrone Coumalic AcidBromine, Acetic Acid70-80General Procedure

Comparative Reactivity and Synthetic Utility

The substituents on the pyrone ring significantly influence its reactivity and, consequently, its synthetic applications.

Diels-Alder Reactions

The conjugated diene system of 2-pyrones makes them excellent partners in Diels-Alder reactions, providing a route to various bicyclic lactones which can be further transformed into substituted cyclohexenes and aromatic compounds.

  • This compound: The electron-donating alkyl groups at the 4- and 6-positions increase the energy of the Highest Occupied Molecular Orbital (HOMO), enhancing its reactivity in normal electron-demand Diels-Alder reactions with electron-deficient dienophiles.[2]

  • 4-Hydroxy-6-methyl-2-pyrone: The hydroxyl group at the 4-position can also influence the reactivity and regioselectivity of the cycloaddition.

  • 3,5-Dibromo-2-pyrone: The electron-withdrawing bromine atoms lower the energy of the LUMO, making it a suitable diene for inverse electron-demand Diels-Alder reactions with electron-rich dienophiles.

Diels_Alder_Pathway Pyrone 2-Pyrone Derivative TransitionState [4+2] Transition State Pyrone->TransitionState Dienophile Dienophile Dienophile->TransitionState BicyclicLactone Bicyclic Lactone Adduct TransitionState->BicyclicLactone Cycloaddition Aromatization Aromatization (e.g., via decarboxylation) BicyclicLactone->Aromatization Optional AromaticProduct Substituted Aromatic Compound Aromatization->AromaticProduct

Caption: General Diels-Alder reaction pathway of 2-pyrones.

Nucleophilic Addition and Ring-Opening Reactions

The electrophilic nature of the pyrone ring, particularly at the C2, C4, and C6 positions, allows for nucleophilic attack, often leading to ring-opening and subsequent rearrangement to form new carbocyclic or heterocyclic systems.

  • This compound: Nucleophilic attack is expected to occur, although the steric bulk of the butyl groups might influence the regioselectivity and reaction rates.

  • 4-Hydroxy-6-methyl-2-pyrone: The presence of the acidic hydroxyl group can mediate or interfere with nucleophilic additions, and the molecule can also act as a nucleophile itself in certain reactions.[3]

  • 3,5-Dibromo-2-pyrone: The bromine atoms serve as excellent leaving groups, facilitating subsequent functionalization after nucleophilic attack or participating in cross-coupling reactions.

Nucleophilic_Attack_Pathway Pyrone 2-Pyrone Derivative RingOpening Ring Opening Pyrone->RingOpening Nucleophile Nucleophile (Nu-) Nucleophile->RingOpening Intermediate Acyclic Intermediate RingOpening->Intermediate Recyclization Recyclization Intermediate->Recyclization NewHeterocycle New Heterocycle Recyclization->NewHeterocycle

Caption: Nucleophilic addition and ring-opening of 2-pyrones.

Comparative Reactivity Data
Reaction TypeThis compound4-Hydroxy-6-methyl-2-pyrone3,5-Dibromo-2-pyrone
Diels-Alder (Normal Demand) High reactivity with electron-deficient dienophiles.Moderate to high reactivity.Low reactivity.
Diels-Alder (Inverse Demand) Low reactivity.Low reactivity.High reactivity with electron-rich dienophiles.
Nucleophilic Attack Susceptible to attack at C2, C6. Steric hindrance from butyl groups may play a role.Reactivity influenced by the hydroxyl group; can act as a nucleophile.[3]Highly susceptible to nucleophilic substitution at C3 and C5.
Ring-Opening Can undergo ring-opening with strong nucleophiles.Ring-opening can be facilitated by the hydroxyl group.Ring-opening is a common pathway for further functionalization.

Conclusion

The synthetic utility of a 2-pyrone is profoundly dictated by its substitution pattern. This compound , as a representative 4,6-dialkyl-2-pyrone, is a valuable substrate for constructing complex molecules via normal electron-demand Diels-Alder reactions, leveraging the electron-donating nature of its alkyl substituents. In contrast, 4-hydroxy-6-methyl-2-pyrone offers a dual role as both an electrophile and a potential nucleophile, expanding its synthetic applications.[3] Finally, 3,5-dibromo-2-pyrone excels in inverse electron-demand Diels-Alder reactions and serves as a versatile platform for introducing further functionality through substitution of its bromo groups. The choice of pyrone, therefore, is a critical strategic decision in synthesis design, and a thorough understanding of their comparative reactivities is essential for the modern synthetic chemist.

Logical_Comparison cluster_pyrones Pyrone Derivatives cluster_reactions Key Synthetic Reactions This compound This compound Diels-Alder (Normal) Diels-Alder (Normal) This compound->Diels-Alder (Normal) Favored Diels-Alder (Inverse) Diels-Alder (Inverse) This compound->Diels-Alder (Inverse) Disfavored Nucleophilic Addition/Substitution Nucleophilic Addition/Substitution This compound->Nucleophilic Addition/Substitution Possible 4-Hydroxy-6-methyl-2-pyrone 4-Hydroxy-6-methyl-2-pyrone 4-Hydroxy-6-methyl-2-pyrone->Diels-Alder (Normal) Viable 4-Hydroxy-6-methyl-2-pyrone->Nucleophilic Addition/Substitution Versatile 3,5-Dibromo-2-pyrone 3,5-Dibromo-2-pyrone 3,5-Dibromo-2-pyrone->Diels-Alder (Normal) Disfavored 3,5-Dibromo-2-pyrone->Diels-Alder (Inverse) Favored 3,5-Dibromo-2-pyrone->Nucleophilic Addition/Substitution Excellent

Caption: Reactivity comparison of selected pyrones.

References

Safety Operating Guide

Prudent Disposal of 4,6-Dibutyl-2H-pyran-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the safe disposal of 4,6-Dibutyl-2H-pyran-2-one.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the general properties of related pyran-2-one derivatives. A conservative approach is recommended, treating the compound as potentially hazardous and environmentally persistent.

Hazard and Exposure Considerations

Before handling this compound, it is crucial to be aware of the potential hazards associated with this class of compounds. The following table summarizes key data extrapolated from similar pyran derivatives.

Hazard ConsiderationAvailable Data on Related Pyran DerivativesRecommended Precautions for this compound
Acute Toxicity (Oral) The acute oral LD50 for 3,4-dihydro-2-methoxy-2H-pyran in rats ranged between 1640 and 3740 mg/kg bw.[1]Assume moderate oral toxicity. Avoid ingestion. Wash hands thoroughly after handling.
Skin and Eye Irritation Undiluted 3,4-dihydro-2-methoxy-2H-pyran was found to be irritating to the skin and eyes of rabbits.[1]Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves. Avoid contact with skin and eyes.
Environmental Fate 3,4-dihydro-2-methoxy-2H-pyran is not readily biodegradable.[1] Pyran-2-one compounds can undergo ring-opening reactions with various nucleophiles.[2]Do not dispose of down the drain or in general waste. The compound is presumed to be persistent in the environment. Consider its chemical reactivity for potential neutralization procedures by qualified personnel.
Carcinogenicity No data available for this compound.In the absence of data, handle as a compound with unknown long-term health effects. Minimize exposure.

Experimental Protocols for Disposal

The recommended disposal procedure for this compound involves collection and segregation for incineration by a licensed hazardous waste disposal company.

Materials:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles

  • Laboratory coat

  • Designated hazardous waste container (glass or polyethylene), clearly labeled

  • Fume hood

Procedure:

  • Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Work Area: Conduct all transfers and handling of this compound and its waste within a certified chemical fume hood to minimize inhalation exposure.

  • Waste Collection:

    • Carefully transfer any waste containing this compound into a designated, leak-proof hazardous waste container.

    • If the compound is in a solution, do not mix it with incompatible waste streams. It is best to collect it in a separate, clearly labeled container.

    • For small quantities of pure compound, it can be dissolved in a flammable solvent (e.g., ethanol or acetone) and collected in a designated flammable waste container.

  • Labeling: Label the hazardous waste container clearly with the following information:

    • "Hazardous Waste"

    • "this compound"

    • List all components and their approximate concentrations.

    • Accumulation start date.

    • Hazardous characteristics (e.g., "Flammable," "Irritant").

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. The preferred method of disposal is high-temperature incineration.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste like this compound.

G start Start: Chemical Waste Generated identify Identify Chemical (this compound) start->identify sds_check Consult Safety Data Sheet (SDS) identify->sds_check no_sds No Specific SDS Available sds_check->no_sds Not Found assess_hazards Assess Hazards of Analogs (Toxicity, Persistence) sds_check->assess_hazards Found (General Info) treat_as_hazardous Treat as Hazardous Waste (Conservative Approach) no_sds->treat_as_hazardous treat_as_hazardous->assess_hazards select_container Select Appropriate Waste Container (Labeled, Compatible) assess_hazards->select_container collect_waste Collect Waste in Fume Hood (Wear PPE) select_container->collect_waste store_waste Store in Designated Area (Secondary Containment) collect_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 4,6-Dibutyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4,6-Dibutyl-2H-pyran-2-one in a laboratory setting. The following procedures are based on the general hazards associated with 2H-pyran-2-one derivatives and alpha,beta-unsaturated lactones, and are intended for use by trained research, scientific, and drug development professionals.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[2][3]To protect against splashes and vapors that can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[2]To prevent skin contact, which may cause irritation or allergic reactions.[2]
Body Protection Flame-resistant laboratory coat worn over long-sleeved clothing and long pants.[5]To protect skin from accidental splashes and exposure.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is required.[1][5] If ventilation is insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]To minimize the inhalation of vapors, which may cause respiratory irritation.[1]
Footwear Closed-toe shoes made of a non-porous material.[5]To protect feet from spills.

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to ensure laboratory safety. The following step-by-step protocol should be followed:

Step 1: Preparation and Precautionary Measures

  • Before handling, ensure that all necessary PPE is readily available and in good condition.

  • Verify that the chemical fume hood is functioning correctly.

  • Locate the nearest safety shower and eyewash station.

  • Have an appropriate spill kit readily accessible.

Step 2: Handling the Chemical

  • All handling of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood.[5]

  • Grounding and bonding of containers may be necessary to prevent static discharge if the compound is flammable.[3]

  • Avoid the formation of vapors and mists.[1]

  • Use compatible labware (e.g., glass, PTFE) and inspect for any damage before use.

Step 3: Post-Handling Procedures

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[1]

  • Decontaminate all work surfaces and equipment used.

  • Properly store the chemical in a tightly sealed, clearly labeled container.

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][6]

Disposal Plan

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Chemical Waste: All unused this compound and solutions containing the compound should be collected in a designated, labeled, and sealed hazardous waste container for organic liquids.[5]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, should be disposed of as solid hazardous waste in a separate, clearly labeled container.[7]

Disposal Procedure:

  • Do not dispose of this compound down the drain.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

  • Arrange for the collection of chemical waste by a licensed hazardous waste disposal company.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_safety Locate Safety Equipment prep_hood->prep_safety prep_spill Prepare Spill Kit prep_safety->prep_spill handle_weigh Weighing and Transfer prep_spill->handle_weigh Proceed to Handling handle_reaction Experimental Use handle_weigh->handle_reaction cleanup_decon Decontaminate Surfaces & Glassware handle_reaction->cleanup_decon After Experiment disp_liquid Collect Liquid Waste handle_reaction->disp_liquid disp_solid Collect Solid Waste handle_reaction->disp_solid cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash disp_store Store Waste for Pickup cleanup_wash->disp_store Final Step disp_label Label Waste Containers disp_liquid->disp_label disp_solid->disp_label disp_label->disp_store

Safe Handling Workflow for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.